Product packaging for Benzenemethanamine, 2-chloro-N-methyl-(Cat. No.:CAS No. 94-64-4)

Benzenemethanamine, 2-chloro-N-methyl-

Cat. No.: B1293895
CAS No.: 94-64-4
M. Wt: 155.62 g/mol
InChI Key: DIWGZVQKFSFNLH-UHFFFAOYSA-N
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Description

Benzenemethanamine, 2-chloro-N-methyl- is a useful research compound. Its molecular formula is C8H10ClN and its molecular weight is 155.62 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenemethanamine, 2-chloro-N-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzenemethanamine, 2-chloro-N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, 2-chloro-N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClN B1293895 Benzenemethanamine, 2-chloro-N-methyl- CAS No. 94-64-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chlorophenyl)-N-methylmethanamine
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InChI

InChI=1S/C8H10ClN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWGZVQKFSFNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6059106
Record name Benzenemethanamine, 2-chloro-N-methyl-
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Molecular Weight

155.62 g/mol
Source PubChem
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CAS No.

94-64-4
Record name 2-Chloro-N-methylbenzenemethanamine
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Record name Benzenemethanamine, 2-chloro-N-methyl-
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Record name 2-chlorobenzylmethylamine
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Foundational & Exploratory

An In-depth Technical Guide to Benzenemethanamine, 2-chloro-N-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for Benzenemethanamine, 2-chloro-N-methyl-, a substituted benzylamine derivative. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical synthesis, and drug development.

Chemical and Physical Properties

Benzenemethanamine, 2-chloro-N-methyl- (also known as 2-chloro-N-methylbenzylamine) is a chlorinated aromatic amine. The following tables summarize its key chemical identifiers and physical properties.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 1-(2-chlorophenyl)-N-methylmethanamine[1]
CAS Number 94-64-4[1][2][3]
Molecular Formula C₈H₁₀ClN[1][3]
Molecular Weight 155.62 g/mol [1][2][3]
InChI Key DIWGZVQKFSFNLH-UHFFFAOYSA-N[2]
SMILES CNCc1ccccc1Cl[2]
Synonyms 2-Chlorobenzylmethylamine, N-Methyl-2-chlorobenzylamine, (2-Chlorobenzyl)methylamine[1]

Table 2: Physical Properties

PropertyValue
Boiling Point 225-226 °C (lit.)[2][4]
Density 1.110 g/mL at 25 °C (lit.)[2][4]
Refractive Index (n20/D) 1.5430 (lit.)[2][4]
Flash Point 98 °C (208.4 °F) - closed cup[2]

Synthesis and Purification

A common method for the synthesis of secondary N-methylamines such as Benzenemethanamine, 2-chloro-N-methyl- is through the reductive amination of the corresponding aldehyde.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of 2-Chloro-N-methylbenzylamine Hydrochloride from 2-chlorobenzaldehyde.

Materials:

  • 2-chlorobenzaldehyde

  • N-Boc-N-methylamine

  • Chlorodimethylsilane (Me₂SiHCl)

  • Acetonitrile (MeCN)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • To a solution of 2-chlorobenzaldehyde (1 equivalent) and N-Boc-N-methylamine (1.5 equivalents) in acetonitrile, add chlorodimethylsilane (3 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon complete consumption of the starting aldehyde, add methanol (5 equivalents) to the reaction mixture.

  • Heat the mixture to 40 °C.

  • After the reaction is complete (as monitored by TLC), concentrate the mixture under reduced pressure.

  • To the resulting solid, add diethyl ether and stir vigorously.

  • Filter the solid, wash with diethyl ether and hexane to yield 2-Chloro-N-methylbenzylamine Hydrochloride.

Purification:

The crude product can be purified by recrystallization. For the free base, purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel.

Synthetic Workflow

SynthesisWorkflow Start 2-Chlorobenzaldehyde + N-Boc-N-methylamine Step1 Reductive Amination with Me₂SiHCl in MeCN Start->Step1 Intermediate Boc-protected amine Step1->Intermediate Step2 Deprotection with Methanol Intermediate->Step2 Product 2-Chloro-N-methylbenzylamine Hydrochloride Step2->Product

Synthetic workflow for 2-Chloro-N-methylbenzylamine Hydrochloride.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of the synthesized compound.

Table 3: NMR Spectroscopic Data for 2-Chloro-N-methylbenzylamine Hydrochloride

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H NMR 7.64dd1.8, 7.4Ar-H
7.55dd1.3, 7.9Ar-H
7.50–7.42mAr-H
4.38sCH₂
2.78sCH₃
¹³C NMR 135.8Ar-C
133.3Ar-C
132.6Ar-C
131.2Ar-C
130.4Ar-C
129.0Ar-C
50.7CH₂
33.6CH₃

Note: NMR data is for the hydrochloride salt in MeOD, as reported in the literature.

Biological Activity and Pharmacological Profile

Information regarding the biological activity of Benzenemethanamine, 2-chloro-N-methyl- in peer-reviewed scientific literature is limited. One commercial supplier suggests that the compound has been shown to have antihypertensive activity and may act as a phosphodiesterase inhibitor, potentially through increasing cAMP levels and suppressing the renin-angiotensin system. However, these claims are not substantiated by published, peer-reviewed experimental data.

Due to the lack of detailed and verified biological data, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate the pharmacological effects and mechanism of action of this compound.

Safety and Handling

Benzenemethanamine, 2-chloro-N-methyl- is classified as a hazardous substance.

Table 4: GHS Hazard Information

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H318 Causes serious eye damage
H335 May cause respiratory irritation

Precautionary Measures:

  • Wear protective gloves, clothing, eye, and face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Synthesis of Benzenemethanamine, 2-chloro-N-methyl-: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis of Benzenemethanamine, 2-chloro-N-methyl- (also known as 2-chloro-N-methylbenzylamine). This compound is a valuable building block in medicinal chemistry and organic synthesis.[1] This guide will focus on the most prevalent and efficient synthesis pathway, reductive amination, providing detailed experimental protocols, quantitative data, and a visual representation of the reaction mechanism.

Core Synthesis Pathway: Reductive Amination

The primary route for the synthesis of 2-chloro-N-methylbenzylamine is the reductive amination of 2-chlorobenzaldehyde with methylamine.[2][3] This method is widely employed due to its efficiency and operational simplicity.[4] The reaction proceeds in two main steps: the formation of an imine intermediate through the nucleophilic addition of methylamine to the carbonyl group of 2-chlorobenzaldehyde, followed by the reduction of the imine to the corresponding secondary amine.[5][6]

The overall transformation can be represented as follows:

2-Chlorobenzaldehyde + Methylamine → [Imine Intermediate] → 2-chloro-N-methylbenzylamine

A variety of reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, and silanes like chlorodimethylsilane (Me2SiHCl).[2][3][4] The choice of reducing agent can influence the reaction conditions and yield.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 2-chloro-N-methylbenzylamine hydrochloride via reductive amination using chlorodimethylsilane as the reducing agent.

ParameterValueReference
Starting Material2-Chlorobenzaldehyde[2]
ReagentsN-Boc-N-methylamine, Me2SiHCl[2]
Product2-Chloro-N-methylbenzylamine Hydrochloride[2]
Yield82%[2]
FormWhite solid[2]

Experimental Protocol

The following is a detailed methodology for the synthesis of 2-chloro-N-methylbenzylamine hydrochloride, adapted from a peer-reviewed protocol.[2]

Materials:

  • 2-Chlorobenzaldehyde

  • N-Boc-N-methylamine

  • Chlorodimethylsilane (Me2SiHCl)

  • Methanol (MeOD for NMR)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorobenzaldehyde in an anhydrous solvent.

  • Addition of Amine: Add N-Boc-N-methylamine to the solution. The Boc-protected amine is used to control the reactivity and is subsequently removed.

  • Addition of Reducing Agent: Slowly add chlorodimethylsilane (Me2SiHCl) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification and Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography.

  • Hydrochloride Salt Formation: To obtain the hydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Characterization Data: [2]

  • ¹H NMR (500 MHz, MeOD): δ 7.64 (dd, J = 1.8, 7.4 Hz, 1H), 7.55 (dd, J = 1.3, 7.9 Hz, 1H), 7.50–7.42 (m, 2H), 4.38 (s, 2H), 2.78 (s, 3H).

  • ¹³C{¹H} NMR (125 MHz, MeOD): δ 135.8, 133.3, 132.6, 131.2, 130.4, 129.0, 50.7, 33.6.

  • HRMS (ESI-TOF) m/z: [M–Cl]⁺ calcd for C₈H₁₁ClN 156.0574; found 156.0573.

Synthesis Pathway Diagram

The following diagram illustrates the reductive amination pathway for the synthesis of 2-chloro-N-methylbenzylamine.

Synthesis_Pathway Reactant1 2-Chlorobenzaldehyde Intermediate Imine Intermediate Reactant1->Intermediate + Reactant2 Methylamine Reactant2->Intermediate Product Benzenemethanamine, 2-chloro-N-methyl- Intermediate->Product + Reagent_Reduction Reducing Agent (e.g., Me2SiHCl) Reagent_Reduction->Product

Caption: Reductive amination of 2-chlorobenzaldehyde with methylamine.

Alternative Synthesis Strategies

While reductive amination is the most direct approach, other methods can be considered:

  • N-Alkylation of 2-Chlorobenzylamine: This two-step process involves the initial synthesis of 2-chlorobenzylamine, followed by N-methylation using a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate). The synthesis of 2-chlorobenzylamine can be achieved from 2-chlorobenzyl chloride.[7][8][9]

  • From 2-Chloro-benzyl bromide: A related N,N-dimethylated compound has been synthesized via the amination of 2-chloro-benzyl bromide, suggesting a similar route could be adapted for the N-methyl analog.[10]

This guide provides a foundational understanding of the synthesis of Benzenemethanamine, 2-chloro-N-methyl-. The detailed protocol and accompanying data are intended to support the practical application of this synthesis in a research and development setting.

References

An In-depth Technical Guide to Benzenemethanamine, 2-chloro-N-methyl- (CAS 94-64-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and potential biological significance of Benzenemethanamine, 2-chloro-N-methyl-, with the CAS number 94-64-4. This document is intended to be a valuable resource for professionals in research and drug development.

Chemical Identity and Physical Properties

Benzenemethanamine, 2-chloro-N-methyl-, also known as 2-Chloro-N-methylbenzylamine, is a chlorinated derivative of N-methylbenzylamine.[1][2] It is a chemical intermediate used in various chemical synthesis studies.[1][3]

Table 1: Chemical Identifiers [4][5][6]

IdentifierValue
CAS Number 94-64-4
Molecular Formula C₈H₁₀ClN
IUPAC Name 1-(2-chlorophenyl)-N-methylmethanamine
Synonyms 2-Chlorobenzylmethylamine, o-Chloro-N-methylbenzylamine, N-Methyl-2-chlorobenzylamine
InChI 1S/C8H10ClN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3
InChIKey DIWGZVQKFSFNLH-UHFFFAOYSA-N
SMILES CNCc1ccccc1Cl

Table 2: Physicochemical Properties [2][6][7][8]

PropertyValue
Molecular Weight 155.62 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 225-226 °C (lit.)
Density 1.110 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.5430 (lit.)
Flash Point 98 °C (208.4 °F) - closed cup
XLogP3 2.11

Synthesis

A common method for the synthesis of N-methylbenzylamines is through reductive amination. The synthesis of the hydrochloride salt of 2-chloro-N-methylbenzylamine has been reported via the reductive amination of 2-chlorobenzaldehyde with N-Boc-N-methylamine using dimethylsilane as the reducing agent.[9]

Experimental Protocol: Reductive Amination[9]
  • To a solution of 2-chlorobenzaldehyde (0.50 mmol) in acetonitrile (1.0 mL) at 25 °C, add N-Boc-N-methylamine (0.75 mmol) and dimethylsilane (1.5 mmol).

  • Stir the reaction mixture at 25 °C for 8 hours.

  • Upon completion, add methanol (0.20 mL) to the reaction mixture.

  • The resulting secondary amine can be isolated as the hydrochloride salt.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up cluster_product Product 2-chlorobenzaldehyde 2-chlorobenzaldehyde Reaction Reaction 2-chlorobenzaldehyde->Reaction N-Boc-N-methylamine N-Boc-N-methylamine N-Boc-N-methylamine->Reaction Me2SiHCl Me2SiHCl Me2SiHCl->Reaction Acetonitrile (Solvent) Acetonitrile (Solvent) Acetonitrile (Solvent)->Reaction 25°C, 8h 25°C, 8h 25°C, 8h->Reaction Methanol Addition Methanol Addition Isolation as HCl salt Isolation as HCl salt Methanol Addition->Isolation as HCl salt 2-Chloro-N-methylbenzylamine HCl 2-Chloro-N-methylbenzylamine HCl Isolation as HCl salt->2-Chloro-N-methylbenzylamine HCl Reaction->Methanol Addition

Figure 1: Synthesis workflow for 2-Chloro-N-methylbenzylamine HCl.

Analytical Methods

The analysis of Benzenemethanamine, 2-chloro-N-methyl- and related compounds can be performed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are crucial for structural elucidation.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[10]

  • Column: Newcrom R1 (a reverse-phase column with low silanol activity).

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.

  • Application: This method is suitable for purity analysis, impurity isolation in preparative separation, and pharmacokinetic studies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like N-methylbenzylamine derivatives.[11]

  • GC Column: A non-polar capillary column such as an Agilent DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) is suitable.

  • Carrier Gas: Ultra-high purity helium at a constant flow rate (e.g., 0.8 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A typical program would be to hold at an initial temperature (e.g., 40 °C) for a few minutes, then ramp up at a controlled rate (e.g., 8 °C/min) to a final temperature (e.g., 300 °C) and hold for a few minutes.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Result Sample Sample Dilution in suitable solvent Dilution in suitable solvent Sample->Dilution in suitable solvent Injection into GC Injection into GC Dilution in suitable solvent->Injection into GC Separation on column Separation on column Injection into GC->Separation on column Ionization (EI) Ionization (EI) Separation on column->Ionization (EI) Mass Analysis (MS) Mass Analysis (MS) Ionization (EI)->Mass Analysis (MS) Retention Time Retention Time Mass Analysis (MS)->Retention Time Mass Spectrum Mass Spectrum Mass Analysis (MS)->Mass Spectrum Quantification Quantification Retention Time->Quantification Library Matching Library Matching Mass Spectrum->Library Matching Identification & Quantification Identification & Quantification Library Matching->Identification & Quantification Quantification->Identification & Quantification Coagulation_Fibrinolysis_Inhibition cluster_coagulation Coagulation Cascade cluster_fibrinolysis Fibrinolysis cluster_inhibitor Potential Inhibition Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin (Clot) Cross-linked Fibrin (Clot) Fibrin->Cross-linked Fibrin (Clot) Factor XIIIa Fibrin Degradation Products Fibrin Degradation Products Cross-linked Fibrin (Clot)->Fibrin Degradation Products Plasmin Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA/uPA Inhibitor Benzenemethanamine, 2-chloro-N-methyl- Inhibitor->Thrombin Hypothetical Inhibition Inhibitor->Plasmin Hypothetical Inhibition

References

An In-depth Technical Guide to Benzenemethanamine, 2-chloro-N-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of Benzenemethanamine, 2-chloro-N-methyl-, also known as 2-chloro-N-methylbenzylamine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Identification

Benzenemethanamine, 2-chloro-N-methyl- is a substituted benzylamine derivative. The core structure consists of a benzene ring substituted with a chlorine atom at the ortho (2-) position and a methylaminomethyl group.

Molecular Formula: C₈H₁₀ClN[1][2]

Molecular Weight: 155.62 g/mol [1][2][3][4][5]

CAS Registry Number: 94-64-4[1][2][3][4][5]

Synonyms:

  • 2-Chloro-N-methylbenzylamine[1][2][4][5]

  • o-Chloro-N-methylbenzylamine[1][2]

  • N-Methyl-2-chlorobenzylamine[1][2]

  • (2-Chlorophenyl)methyl(methyl)amine[1]

  • 1-(2-Chlorophenyl)-N-methylmethanamine[1][3]

A 2D representation of the molecular structure is provided in the diagram below.

Molecular Structure of Benzenemethanamine, 2-chloro-N-methyl-

Physicochemical Properties

A summary of the key physicochemical properties of Benzenemethanamine, 2-chloro-N-methyl- is presented in the table below.

PropertyValueReference
Physical State Liquid[6]
Boiling Point 83-84 °C at 2 Torr[1][2]
225-226 °C (lit.)[4]
Density 1.1 ± 0.1 g/cm³[1][2]
1.110 g/mL at 25 °C (lit.)[4]
Refractive Index (n20/D) 1.532[1][2]
1.5430 (lit.)[4]
Flash Point 98 °C (208.4 °F) - closed cup[4]
Solubility Somewhat soluble in water[6]

Synthesis Methodology

The primary synthetic route to Benzenemethanamine, 2-chloro-N-methyl- is through the reductive amination of 2-chlorobenzaldehyde with methylamine.[3][7][8] This method involves the formation of an intermediate imine, which is then reduced to the final amine product.[7][8]

The general workflow for this synthesis is depicted in the following diagram:

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Imine Formation Imine Formation 2-Chlorobenzaldehyde->Imine Formation Methylamine Methylamine Methylamine->Imine Formation Reduction Reduction Imine Formation->Reduction Intermediate Imine Benzenemethanamine, 2-chloro-N-methyl- Benzenemethanamine, 2-chloro-N-methyl- Reduction->Benzenemethanamine, 2-chloro-N-methyl-

General Workflow for Reductive Amination Synthesis
Experimental Protocol: Reductive Amination

The following is a representative experimental protocol for the synthesis of Benzenemethanamine, 2-chloro-N-methyl- via reductive amination.

Materials:

  • 2-Chlorobenzaldehyde

  • Methylamine (e.g., as a solution in a suitable solvent or as a salt)

  • Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)[4][8]

  • Anhydrous solvent (e.g., methanol, ethanol, or an aprotic solvent like dichloromethane or acetonitrile)[3][4]

  • Acid catalyst (optional, e.g., acetic acid) to facilitate imine formation[9]

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 2-chlorobenzaldehyde in the chosen anhydrous solvent.

    • Add a stoichiometric equivalent or a slight excess of methylamine to the solution.

    • If an acid catalyst is used, it should be added at this stage.

    • Stir the reaction mixture at room temperature. The progress of imine formation can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reduction:

    • Once imine formation is complete or has reached equilibrium, the reducing agent is added portion-wise to the reaction mixture, while maintaining the temperature (e.g., with an ice bath) to control any exothermic reaction.

    • Common reducing agents for this step include sodium borohydride (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN), which can selectively reduce the imine in the presence of any remaining aldehyde.[8]

    • The reaction is stirred until the reduction is complete, as determined by an appropriate analytical method.

  • Work-up and Purification:

    • The reaction is quenched by the careful addition of water or a dilute acid.

    • The solvent is removed under reduced pressure.

    • The residue is taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.[9]

    • The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated.[9]

    • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Spectroscopic Characterization

The structure of the synthesized Benzenemethanamine, 2-chloro-N-methyl- can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the reported ¹H and ¹³C NMR data for the hydrochloride salt of Benzenemethanamine, 2-chloro-N-methyl- in methanol-d₄ (MeOD).[3]

¹H NMR (500 MHz, MeOD) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic CH7.64dd1.8, 7.41H
Aromatic CH7.55dd1.3, 7.91H
Aromatic CH7.50–7.42m2H
-CH₂-4.38s2H
-CH₃2.78s3H
¹³C NMR (125 MHz, MeOD) Chemical Shift (δ, ppm)
Aromatic C135.8
Aromatic C133.3
Aromatic C132.6
Aromatic C131.2
Aromatic C130.4
Aromatic C129.0
-CH₂-50.7
-CH₃33.6
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Further characterization can be achieved through IR spectroscopy and mass spectrometry. The IR spectrum would be expected to show characteristic peaks for N-H stretching (for the protonated amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Cl stretching. Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns.

Safety and Handling

Benzenemethanamine, 2-chloro-N-methyl- is classified as an irritant and is harmful if swallowed.[1][2] It can cause skin irritation and serious eye damage.[1][2][4] It may also cause respiratory irritation.[1][2][4]

Precautionary Measures:

  • Handle in a well-ventilated area.[1]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][4]

  • Avoid contact with skin and eyes.[1]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

Applications

Benzenemethanamine, 2-chloro-N-methyl- is primarily used as a chemical intermediate in organic synthesis.[3] Its structure makes it a valuable building block for the synthesis of more complex molecules, potentially including pharmacologically active compounds.

References

Spectroscopic Profile of Benzenemethanamine, 2-chloro-N-methyl-: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound Benzenemethanamine, 2-chloro-N-methyl- (also known as 2-chloro-N-methylbenzylamine), with CAS number 94-64-4. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Benzenemethanamine, 2-chloro-N-methyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data has been predicted using a validated computational model due to the limited availability of experimentally assigned public data. These predictions are intended to provide a close approximation of the expected spectral features.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.40d1HAr-H
~7.25-7.35m2HAr-H
~7.15-7.20m1HAr-H
~3.75s2H-CH₂-
~2.45s3H-CH₃
~1.50br s1H-NH-

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~138.0Ar-C (quaternary)
~134.0Ar-C (quaternary, C-Cl)
~130.5Ar-CH
~129.0Ar-CH
~127.5Ar-CH
~127.0Ar-CH
~55.0-CH₂-
~36.0-CH₃
Infrared (IR) Spectroscopy

The following data is based on an Attenuated Total Reflectance (ATR) FT-IR spectrum.[1]

Table 3: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, broadN-H stretch (secondary amine)
3000-3100MediumAromatic C-H stretch
2800-3000MediumAliphatic C-H stretch
1580-1610Medium-StrongAromatic C=C stretch
1450-1500Medium-StrongAromatic C=C stretch
1000-1250Medium-StrongC-N stretch
750-800StrongC-Cl stretch / Aromatic C-H out-of-plane bend
Mass Spectrometry (MS)

The following data is based on a Gas Chromatography-Mass Spectrometry (GC/MS) analysis with Electron Ionization (EI).[2]

Table 4: Key Mass Spectrometry Fragmentation Data

m/zRelative Intensity (%)Proposed Fragment
155High[M]⁺ (Molecular Ion)
157Moderate[M+2]⁺ (Isotope peak due to ³⁷Cl)
125High (Base Peak)[M - CH₂NH]⁺
91High[C₇H₇]⁺ (Tropylium ion)
44High[CH₃NH=CH₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: A sample of approximately 5-10 mg of Benzenemethanamine, 2-chloro-N-methyl- is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A 500 MHz NMR spectrometer is used for data acquisition.

  • ¹H NMR Acquisition:

    • The spectrometer is locked onto the deuterium signal of the CDCl₃.

    • The magnetic field homogeneity is optimized by shimming on the locked signal.

    • A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

    • Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the ¹³C NMR spectrum.

    • Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and the number of scans is adjusted to achieve an adequate signal-to-noise ratio (typically 1024 or more).

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As a liquid, a small drop of Benzenemethanamine, 2-chloro-N-methyl- is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental interferences.

    • The sample is then applied to the crystal, and the sample spectrum is recorded.

    • Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • An average of 16-32 scans is typically performed to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC/MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: A dilute solution of Benzenemethanamine, 2-chloro-N-methyl- is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source is used.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: An initial temperature of 50-100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C, which is then held for several minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: A scan range of m/z 40-400 is typically used.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: The total ion chromatogram (TIC) is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then examined to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small molecule like Benzenemethanamine, 2-chloro-N-methyl-.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Benzenemethanamine, 2-chloro-N-methyl- Prep Sample Preparation (Dissolution/Dilution) Sample->Prep NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR IR FT-IR Spectroscopy Prep->IR MS GC/MS Analysis Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation & Compound Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Solubility and Stability of Benzenemethanamine, 2-chloro-N-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Benzenemethanamine, 2-chloro-N-methyl- (CAS No. 94-64-4), a substituted benzylamine derivative of interest in chemical synthesis and pharmaceutical research. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines standardized methodologies and best practices for determining its solubility and stability profiles, in accordance with OECD and ICH guidelines. The provided data tables are illustrative, serving as a template for the presentation of experimental results. Detailed experimental protocols and logical workflow diagrams are included to guide researchers in their laboratory investigations.

Introduction

Benzenemethanamine, 2-chloro-N-methyl-, also known as 2-chloro-N-methylbenzylamine, is a chemical intermediate with potential applications in various fields, including the synthesis of pharmacologically active molecules. An understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and development. This guide aims to provide a thorough framework for the systematic evaluation of these critical parameters.

Chemical and Physical Properties

A summary of the known physical and chemical properties of Benzenemethanamine, 2-chloro-N-methyl- is presented in Table 1.

PropertyValueReference
CAS Number 94-64-4[1][2]
Molecular Formula C₈H₁₀ClN[1][2]
Molecular Weight 155.62 g/mol [1][2]
Appearance Colorless to light yellow liquid
Density 1.110 g/mL at 25 °C[3]
Boiling Point 225-226 °C[3]
Refractive Index n20/D 1.5430[3]

Solubility Profile

The solubility of a compound is a critical factor influencing its absorption, distribution, and overall bioavailability. The following sections outline the protocols for determining the solubility of Benzenemethanamine, 2-chloro-N-methyl- in various solvents.

Illustrative Solubility Data

The following table (Table 2) provides a template for presenting the solubility data of Benzenemethanamine, 2-chloro-N-methyl-. The values are hypothetical and should be replaced with experimentally determined data.

SolventTemperature (°C)Solubility (g/L)Method
Water (pH 5.0)25[Data]OECD 105
Water (pH 7.0)25[Data]OECD 105
Water (pH 9.0)25[Data]OECD 105
Methanol25[Data]Shake-Flask
Ethanol25[Data]Shake-Flask
Acetone25[Data]Shake-Flask
Dimethyl Sulfoxide (DMSO)25[Data]Shake-Flask
Experimental Protocols for Solubility Determination

This method is used to determine the water solubility of a substance. The flask method is suitable for substances with solubility above 10⁻² g/L.[4][5][6][7]

Principle: A supersaturated solution of the test substance in water is agitated at a constant temperature. After reaching equilibrium, the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

Apparatus:

  • Shaking apparatus with a constant temperature bath.

  • Centrifuge.

  • Analytical instrumentation (e.g., HPLC-UV, GC-MS).

  • pH meter.

Procedure:

  • Add an excess amount of Benzenemethanamine, 2-chloro-N-methyl- to a known volume of water at the desired pH in a glass flask.

  • Agitate the flask in a constant temperature bath (e.g., 25 °C) for a sufficient time to reach equilibrium (preliminary tests should establish this time).

  • After equilibration, cease agitation and allow the solution to stand for a defined period to allow for phase separation.

  • Centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Determine the concentration of the dissolved substance using a validated analytical method.

  • Perform the experiment in triplicate.

Principle: This method is analogous to the aqueous solubility determination but uses organic solvents.

Procedure:

  • Follow the same procedure as described in section 3.2.1, replacing water with the desired organic solvent (e.g., methanol, ethanol, acetone, DMSO).

  • Ensure the analytical method is validated for the specific solvent system.

G cluster_prep Sample Preparation cluster_sep Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Equilibrate at constant temperature A->B Agitation C Centrifuge sample B->C D Collect clear supernatant C->D E Quantify concentration D->E Analytical Method

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8]

Illustrative Stability Data

The following tables (Table 3 and Table 4) are templates for presenting stability data. The values are hypothetical and should be replaced with experimental results.

Table 3: Stability under Stressed Conditions (Forced Degradation)

ConditionDurationDegradation (%)Major Degradants
0.1 M HCl (aq)24 h[Data][Identify]
0.1 M NaOH (aq)24 h[Data][Identify]
3% H₂O₂ (aq)24 h[Data][Identify]
60 °C48 h[Data][Identify]
Photostability (ICH Q1B)[Specify][Data][Identify]

Table 4: Long-Term Stability (ICH Q1A)

Storage ConditionTime Point (months)Assay (%)Appearance
25 °C / 60% RH0100.0Clear, colorless liquid
3[Data][Observe]
6[Data][Observe]
12[Data][Observe]
40 °C / 75% RH0100.0Clear, colorless liquid
1[Data][Observe]
3[Data][Observe]
6[Data][Observe]
Experimental Protocols for Stability Assessment

Forced degradation studies are undertaken to identify potential degradation products and to establish degradation pathways.[8]

Principle: The substance is subjected to stress conditions (acid, base, oxidation, heat, light) that are more severe than accelerated stability testing conditions.

Procedure:

  • Hydrolytic Stability:

    • Prepare solutions of Benzenemethanamine, 2-chloro-N-methyl- in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

    • Maintain the solutions at a controlled temperature (e.g., 60 °C) for a specified period.

    • At defined time points, withdraw samples, neutralize if necessary, and analyze for the parent compound and degradation products using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector).

  • Oxidative Stability:

    • Prepare a solution of the compound in a solution of an oxidizing agent (e.g., 3% H₂O₂).

    • Store at room temperature or slightly elevated temperature.

    • Analyze samples at various time points.

  • Thermal Stability:

    • Expose the solid compound to elevated temperatures (e.g., 60 °C, 80 °C).

    • Analyze the compound at different time points for degradation.

  • Photostability (ICH Q1B):

    • Expose the compound (in solid state and in solution) to a light source that produces a combination of UV and visible light of a specified intensity.

    • A control sample should be protected from light.

    • Analyze the exposed and control samples for degradation.

Principle: These studies are designed to predict the shelf-life of a substance under defined storage conditions.[8][9][10][11]

Procedure:

  • Place multiple batches of Benzenemethanamine, 2-chloro-N-methyl- in a container closure system that simulates the proposed packaging.

  • Store the samples in stability chambers under long-term (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) conditions.

  • At specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated), withdraw samples.

  • Analyze the samples for key quality attributes, including appearance, assay of the active substance, and levels of degradation products.

G cluster_stress Forced Degradation cluster_formal Formal Stability cluster_analysis Analysis A Hydrolysis (Acid/Base) G Stability-Indicating Method (e.g., HPLC) A->G B Oxidation (H2O2) B->G C Thermal (Heat) C->G D Photolysis (Light) D->G E Long-Term (e.g., 25°C/60%RH) E->G F Accelerated (e.g., 40°C/75%RH) F->G

Caption: Logical Flow for Stability Testing of a Chemical Substance.

Conclusion

This technical guide provides a foundational framework for the comprehensive evaluation of the solubility and stability of Benzenemethanamine, 2-chloro-N-methyl-. Adherence to the outlined standardized protocols will ensure the generation of reliable and reproducible data, which is essential for the successful development and application of this compound in research and industry. It is imperative that all experimental work is conducted with appropriate safety precautions and that all analytical methods are properly validated. The illustrative tables and diagrams serve as practical tools for researchers to design their studies and present their findings in a clear and structured manner.

References

An In-depth Technical Guide on the Physical Constants of Benzenemethanamine, 2-chloro-N-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical constants of the chemical compound Benzenemethanamine, 2-chloro-N-methyl-. The information is compiled from various chemical databases and scientific literature to aid researchers and professionals in drug development and chemical synthesis.

Core Physical and Chemical Properties

Benzenemethanamine, 2-chloro-N-methyl-, with the CAS number 94-64-4, is a substituted benzylamine. Its primary application lies in the realm of chemical synthesis.[1][2] The structural and property data for this compound are summarized below.

IdentifierValueReference
Chemical Name Benzenemethanamine, 2-chloro-N-methyl-[3]
Synonyms 2-Chloro-N-methylbenzylamine, 1-(2-chlorophenyl)-N-methylmethanamine[2][3]
CAS Number 94-64-4[1][2][3]
Molecular Formula C₈H₁₀ClN[2][3]
Molecular Weight 155.62 g/mol [1][2]

Tabulated Physical Constants

The following table summarizes the key physical constants for Benzenemethanamine, 2-chloro-N-methyl-. These values are critical for experimental design, process scale-up, and safety assessments.

Physical ConstantValueNotes
Boiling Point 225-226 °Cat standard atmospheric pressure (lit.)
Melting Point 0 °CThis value is from a single source and may be an estimate. Further experimental verification is recommended.[4]
Density 1.110 g/mLat 25 °C (lit.)
Refractive Index n20/D 1.5430at 20 °C with the sodium D-line (lit.)
Solubility No specific data available.Benzylamines, in general, exhibit moderate solubility in water and good solubility in organic solvents such as ethanol, ether, and chloroform.[5]

Experimental Protocols

While specific, detailed experimental protocols for the determination of the physical constants of Benzenemethanamine, 2-chloro-N-methyl- are not extensively published, the following sections describe generalized, standard laboratory procedures that are applicable for these measurements.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro-method for its determination is as follows:

  • Apparatus Setup : A small quantity of the sample is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid. This assembly is then attached to a thermometer.

  • Heating : The thermometer-tube assembly is immersed in a heating bath (e.g., a Thiele tube filled with mineral oil) and heated gently.

  • Observation : As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

  • Measurement : The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density

The density of a liquid can be determined using a pycnometer or a digital density meter.

  • Pycnometer Method :

    • The mass of a clean, dry pycnometer is accurately measured.

    • The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and its mass is measured again.

    • The volume of the pycnometer is determined by repeating the process with a reference liquid of known density (e.g., distilled water).

    • The density of the sample is calculated by dividing the mass of the liquid by its volume.

  • Digital Density Meter :

    • The instrument is calibrated using dry air and distilled water.

    • The sample is injected into the measurement cell.

    • The instrument provides a direct reading of the density at a specified temperature.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

  • Apparatus : An Abbe refractometer is commonly used for this measurement.

  • Calibration : The instrument is calibrated using a standard of known refractive index (e.g., distilled water).

  • Measurement : A few drops of the sample are placed on the prism of the refractometer.

  • Reading : The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece. The refractive index is then read from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Logical Workflow for Synthesis and Characterization

As this compound is primarily used in chemical synthesis, the following diagram illustrates a typical logical workflow from synthesis to characterization.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization 2-chlorobenzyl_chloride 2-chlorobenzyl chloride reaction Nucleophilic Substitution 2-chlorobenzyl_chloride->reaction methylamine Methylamine methylamine->reaction crude_product Crude Benzenemethanamine, 2-chloro-N-methyl- reaction->crude_product purification Distillation crude_product->purification pure_product Pure Product purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms physical_constants Determination of Physical Constants pure_product->physical_constants

Caption: Logical workflow for the synthesis and characterization of Benzenemethanamine, 2-chloro-N-methyl-.

This diagram outlines the general steps starting from the reaction of 2-chlorobenzyl chloride with methylamine, followed by purification of the crude product, and finally, characterization using various spectroscopic methods and determination of its physical constants.[6][7]

References

The Versatile Building Block: A Technical Guide to Benzenemethanamine, 2-chloro-N-methyl- in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzenemethanamine, 2-chloro-N-methyl-, also known as 2-chloro-N-methylbenzylamine, is a substituted aromatic amine that serves as a valuable starting material and intermediate in the landscape of organic synthesis. Its unique structural features—a reactive secondary amine, a benzyl group amenable to various transformations, and a chlorine substituent that can influence reactivity and be a site for further functionalization—make it a versatile precursor for a range of complex molecules, including those with potential pharmaceutical applications. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data.

Physicochemical and Safety Data

A clear understanding of the physical and chemical properties of a starting material is paramount for its effective use in synthesis. Key data for Benzenemethanamine, 2-chloro-N-methyl- are summarized below.

PropertyValue
CAS Number 94-64-4[1]
Molecular Formula C₈H₁₀ClN[2]
Molecular Weight 155.62 g/mol [2]
Boiling Point 225-226 °C (lit.)
Density 1.110 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.5430 (lit.)

Safety Information: This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this chemical.

Synthesis of Benzenemethanamine, 2-chloro-N-methyl-

A reliable and efficient synthesis of the starting material is the first step in any synthetic campaign. One common method for the preparation of 2-chloro-N-methylbenzylamine is through the reductive amination of 2-chlorobenzaldehyde.

Experimental Protocol: Reductive Amination for the Synthesis of 2-Chloro-N-methylbenzylamine Hydrochloride[1]

This protocol details the synthesis of the hydrochloride salt of the title compound, a common and stable form for storage and handling.

Materials:

  • 2-Chlorobenzaldehyde

  • N-Boc-N-methylamine

  • Dimethylchlorosilane (Me₂SiHCl)

  • Acetonitrile (MeCN)

  • Methanol (MeOH)

  • Diethyl ether

  • Hexane

  • Chloroform

Procedure:

  • To a solution of 2-chlorobenzaldehyde (0.50 mmol) and N-Boc-N-methylamine (0.75 mmol) in acetonitrile (1.0 mL) at 25 °C, add dimethylchlorosilane (1.5 mmol).

  • Stir the reaction mixture at 25 °C and monitor the reaction progress.

  • Upon completion, add methanol (0.20 mL) and heat the mixture to 40 °C.

  • After the subsequent reaction is complete, concentrate the mixture under reduced pressure.

  • To the resulting solid, add diethyl ether (3.0 mL), stir vigorously, and then filter the solid.

  • Wash the solid with diethyl ether (2.0 mL) and hexane (1.0 mL).

  • Add chloroform (2.0 mL) to the remaining solid and stir vigorously.

  • Filter and dry the solid to yield 2-chloro-N-methylbenzylamine hydrochloride.

Quantitative Data:

  • Yield: 82% (79 mg)[1]

  • Appearance: White solid[1]

Spectroscopic Data:

  • ¹H NMR (500 MHz, MeOD): δ 7.64 (dd, J = 1.8, 7.4 Hz, 1H), 7.55 (dd, J = 1.3, 7.9 Hz, 1H), 7.50–7.42 (m, 2H), 4.38 (s, 2H), 2.78 (s, 3H).[1]

  • ¹³C{¹H} NMR (125 MHz, MeOD): δ 135.8, 133.3, 132.6, 131.2, 130.4, 129.0, 50.7, 33.6.[1]

  • HRMS (ESI-TOF) m/z: [M–Cl]⁺ calcd for C₈H₁₁ClN 156.0574; found 156.0573.[1]

G Synthesis of 2-Chloro-N-methylbenzylamine HCl cluster_reactants Reactants cluster_reagents Reagents & Solvents cluster_workup Workup & Purification 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde ReactionMixture Reaction Mixture 2-Chlorobenzaldehyde->ReactionMixture N-Boc-N-methylamine N-Boc-N-methylamine N-Boc-N-methylamine->ReactionMixture Me2SiHCl Me2SiHCl Me2SiHCl->ReactionMixture Reductant MeCN MeCN MeCN->ReactionMixture Solvent MeOH MeOH Concentration Concentration Washing (Ether, Hexane) Washing (Ether, Hexane) Concentration->Washing (Ether, Hexane) Purification (Chloroform) Purification (Chloroform) Washing (Ether, Hexane)->Purification (Chloroform) Filtration & Drying Filtration & Drying Purification (Chloroform)->Filtration & Drying Product 2-Chloro-N-methylbenzylamine HCl Filtration & Drying->Product Boc-protected Intermediate Intermediate ReactionMixture->Boc-protected Intermediate Reductive Amination (25 °C) FinalProduct Crude Product Boc-protected Intermediate->FinalProduct in situ Boc-deprotection (MeOH, 40 °C) FinalProduct->Concentration

Synthetic workflow for 2-Chloro-N-methylbenzylamine HCl.

Applications in Organic Synthesis

Benzenemethanamine, 2-chloro-N-methyl- is a precursor for the synthesis of more complex molecules. The secondary amine functionality is a key reactive site for N-alkylation, N-acylation, and other C-N bond-forming reactions, enabling the construction of diverse molecular scaffolds.

While direct, multi-step syntheses of marketed drugs starting from this specific molecule are not abundantly found in readily available literature, its structural motifs are present in various biologically active compounds. The following represents a potential synthetic application based on its chemical reactivity.

Hypothetical Application: Synthesis of a Substituted Benzodiazepine Analog

Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications. The synthesis of benzodiazepine cores often involves the cyclization of an appropriately substituted aminobenzophenone derivative. Benzenemethanamine, 2-chloro-N-methyl- could potentially be elaborated into a precursor for such a cyclization.

The following workflow outlines a hypothetical multi-step synthesis to illustrate the utility of Benzenemethanamine, 2-chloro-N-methyl- as a starting material.

G Hypothetical Synthetic Pathway to a Benzodiazepine Analog cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Reduction of Nitro Group cluster_step3 Step 3: Intramolecular Cyclization Start Benzenemethanamine, 2-chloro-N-methyl- Intermediate1 N-Acylated Intermediate Start->Intermediate1 AcylChloride 2-Nitrobenzoyl chloride AcylChloride->Intermediate1 Base1 Base (e.g., Triethylamine) Base1->Intermediate1 ReducingAgent Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) Intermediate2 Amino Intermediate ReducingAgent->Intermediate2 AcidCatalyst Acid Catalyst FinalProduct Substituted Benzodiazepine Analog AcidCatalyst->FinalProduct Intermediate1->Intermediate2 Intermediate2->FinalProduct

Hypothetical workflow for a benzodiazepine analog.

This guide serves as a foundational resource for researchers and professionals in drug development, highlighting the potential of Benzenemethanamine, 2-chloro-N-methyl- as a versatile starting material. Further exploration of its reactivity will undoubtedly unveil new synthetic pathways to novel and biologically important molecules.

References

An In-depth Technical Guide to Benzenemethanamine, 2-chloro-N-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity Benzenemethanamine, 2-chloro-N-methyl-, a compound of interest in synthetic chemistry and as a potential scaffold for drug discovery. This document collates available data on its chemical and physical properties, synthesis protocols, and current understanding of its biological relevance.

Chemical and Physical Properties

Benzenemethanamine, 2-chloro-N-methyl- (also known as 2-Chloro-N-methylbenzylamine) is a substituted aromatic amine. Its core structure consists of a benzene ring substituted with a chlorine atom and a methylaminomethyl group. The presence of the chlorine atom and the secondary amine functionality makes it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of Benzenemethanamine, 2-chloro-N-methyl-

PropertyValueSource
CAS Number 94-64-4[1]
Molecular Formula C₈H₁₀ClN[1]
Molecular Weight 155.62 g/mol [1]
IUPAC Name 1-(2-chlorophenyl)-N-methylmethanamine[1]
Synonyms 2-Chloro-N-methylbenzylamine, o-Chloro-N-methylbenzylamine[1]
Appearance Colorless to pale yellow liquidCommercially available
Boiling Point 225-226 °CCommercially available
Density 1.110 g/mL at 25 °CCommercially available
Refractive Index n20/D 1.543 (lit.)Commercially available

Synthesis and Experimental Protocols

The synthesis of Benzenemethanamine, 2-chloro-N-methyl- can be achieved through various synthetic routes. A common and effective method is the reductive amination of 2-chlorobenzaldehyde. This approach involves the reaction of the aldehyde with methylamine to form an intermediate imine, which is then reduced to the final secondary amine.

A general workflow for the synthesis of Benzenemethanamine, 2-chloro-N-methyl- is depicted below:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Imine Formation Imine Formation 2-Chlorobenzaldehyde->Imine Formation Methylamine Methylamine Methylamine->Imine Formation Reduction Reduction Imine Formation->Reduction Intermediate Imine Benzenemethanamine, 2-chloro-N-methyl- Benzenemethanamine, 2-chloro-N-methyl- Reduction->Benzenemethanamine, 2-chloro-N-methyl-

A generalized workflow for the synthesis of Benzenemethanamine, 2-chloro-N-methyl-.
Experimental Protocol: Reductive Amination

A detailed experimental protocol for a similar reductive amination to produce secondary N-methylamines has been described in the literature. The following is a representative procedure adapted for the synthesis of the title compound.

Materials:

  • 2-chlorobenzaldehyde

  • N-Boc-N-methylamine

  • Chlorodimethylsilane (Me₂SiHCl)

  • Acetonitrile (MeCN)

  • Methanol (MeOH)

  • Diethyl ether

  • Hexane

  • Chloroform

Procedure:

  • To a solution of 2-chlorobenzaldehyde (1 equivalent) and N-Boc-N-methylamine (1.5 equivalents) in acetonitrile, add chlorodimethylsilane (3 equivalents) at room temperature.

  • Stir the reaction mixture at the same temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon complete consumption of the starting material, add methanol (5 equivalents) and heat the reaction mixture to 40 °C.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • To the resulting solid, add diethyl ether and stir vigorously, followed by filtration.

  • Wash the solid with diethyl ether and hexane.

  • Further purification can be achieved by recrystallization or column chromatography to yield the hydrochloride salt of Benzenemethanamine, 2-chloro-N-methyl-.

Characterization: The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure.

Biological Activity and Potential Applications

Currently, there is a notable lack of publicly available data on the specific biological activity, pharmacology, and mechanism of action of Benzenemethanamine, 2-chloro-N-methyl-. The primary application of this compound appears to be as a versatile chemical intermediate for the synthesis of more complex molecules.

Role as a Synthetic Intermediate

The structure of Benzenemethanamine, 2-chloro-N-methyl- makes it a valuable building block in medicinal chemistry. The secondary amine can be further functionalized, and the chloro-substituted benzene ring can participate in various coupling reactions to build molecular complexity.

Derivatives and their Biological Activities

While information on the parent compound is scarce, a nitro-substituted derivative, Benzenemethanamine, 2-chloro-N-methyl-5-nitro- , has been identified as a compound of interest in research targeting the Ebola virus. A doctoral thesis mentions this compound in a list of small molecules for the development of antivirals against the Ebola virus matrix protein VP40[2]. This suggests that the 2-chloro-N-methyl-benzenemethanamine scaffold could be a starting point for the design of novel antiviral agents.

The logical relationship for exploring the potential of this chemical scaffold is outlined below:

Biological_Exploration Core_Scaffold Benzenemethanamine, 2-chloro-N-methyl- Derivative Benzenemethanamine, 2-chloro-N-methyl-5-nitro- Core_Scaffold->Derivative Functionalization Target Ebola Virus VP40 Protein Derivative->Target Identified in screening Activity Potential Antiviral Activity Target->Activity

Exploratory path from the core scaffold to potential biological activity.

Safety and Handling

Benzenemethanamine, 2-chloro-N-methyl- is classified as a hazardous substance. Appropriate safety precautions should be taken during its handling and use.

Table 2: GHS Hazard Classification

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H318Causes serious eye damage
H335May cause respiratory irritation

Source: [1]

It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

Benzenemethanamine, 2-chloro-N-methyl- is a well-characterized chemical intermediate with established synthetic routes. While its own biological activity remains largely unexplored, its utility as a scaffold for the synthesis of potentially bioactive molecules is evident from the literature, particularly in the context of antiviral research. This technical guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors, while also highlighting the need for further investigation into its pharmacological profile.

References

A Technical Guide to the Safe Handling of Benzenemethanamine, 2-chloro-N-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for Benzenemethanamine, 2-chloro-N-methyl-, a chemical intermediate utilized in various research and development applications. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Chemical Identification and Properties

Benzenemethanamine, 2-chloro-N-methyl-, also known as 2-chloro-N-methylbenzylamine, is identified by the CAS number 94-64-4.[1] Its molecular formula is C₈H₁₀ClN, and it has a molecular weight of 155.62 g/mol .[1]

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₈H₁₀ClNPubChem[1]
Molecular Weight155.62 g/mol PubChem[1]
IUPAC Name1-(2-chlorophenyl)-N-methylmethanaminePubChem[1]
CAS Number94-64-4PubChem[1]
Synonyms2-Chlorobenzylmethylamine, EINECS 202-350-1PubChem[1]

Hazard Identification and Classification

This chemical is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards before handling the substance.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed[1]
Skin corrosion/irritation2H315: Causes skin irritation[1]
Serious eye damage/eye irritation1H318: Causes serious eye damage[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation[1]

Pictogram:

Danger

Safety and Handling Precautions

Proper handling procedures are essential to minimize the risk of exposure and ensure personal safety.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this chemical to determine the appropriate PPE.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face ProtectionWear safety goggles or a face shield.[2] Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Skin ProtectionWear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[2]
Respiratory ProtectionHandle in a well-ventilated area, preferably under a chemical fume hood, to minimize exposure to vapors.[2] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Safe Handling Practices
  • Ventilation: Always handle in a well-ventilated place.[4]

  • Avoid Contact: Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke when using this product.[4][5]

  • Prevent Dust and Aerosols: Avoid the formation of dust and aerosols.[4]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][4]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

Table 4: First-Aid Procedures

Exposure RouteFirst-Aid Measure
If Swallowed Get medical help.[4] Rinse mouth.[4]
If on Skin Wash with plenty of water.[4] If skin irritation occurs, get medical help.[4] Take off contaminated clothing and wash it before reuse.[4]
If in Eyes Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] Get medical help.[4]
If Inhaled Remove person to fresh air and keep comfortable for breathing.[4] Get medical help if you feel unwell.[4]

Storage and Disposal

Proper storage and disposal are critical to maintaining the chemical's integrity and preventing environmental contamination.

Storage
  • Store in a well-ventilated place.[4]

  • Keep the container tightly closed.[4]

  • Store in a dry and cool place.[4]

  • Store locked up.[4]

  • Store apart from incompatible materials such as strong oxidizing agents and acids.[2]

Disposal

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4] Do not pour chemicals down the drain or release them into the environment.[2]

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for safely handling Benzenemethanamine, 2-chloro-N-methyl- in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Conduct Risk Assessment A->B C Prepare and Inspect PPE B->C D Ensure Fume Hood is Operational C->D E Transfer Chemical in Fume Hood D->E Proceed with caution F Perform Experiment E->F G Close Container Tightly F->G H Decontaminate Work Area G->H I Dispose of Waste Properly H->I J Remove and Clean PPE I->J K Wash Hands Thoroughly J->K

Caption: A logical workflow for the safe handling of chemicals in a laboratory.

Emergency Response Protocol

In case of an accidental spill or release, follow this emergency protocol.

EmergencyResponse Spill Accidental Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess the Spill (Size and Hazard) Alert->Assess SmallSpill Small, Controllable Spill Assess->SmallSpill Minor LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Major Cleanup Use Spill Kit for Cleanup SmallSpill->Cleanup ContactEHS Contact Emergency Health & Safety LargeSpill->ContactEHS

Caption: A flowchart for responding to a chemical spill in the laboratory.

Note on Experimental Protocols: This guide focuses on the safety and handling of Benzenemethanamine, 2-chloro-N-methyl-. Detailed experimental protocols for its use are beyond the scope of this document and should be developed and reviewed by qualified personnel in accordance with institutional safety policies. No specific signaling pathways involving this compound were identified in the reviewed safety literature.

References

Methodological & Application

Application Notes and Protocols: Benzenemethanamine, 2-chloro-N-methyl- in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

These application notes, therefore, provide a general overview of how a molecule like "Benzenemethanamine, 2-chloro-N-methyl-" could theoretically be utilized in the context of palladium-catalyzed cross-coupling reactions, drawing parallels from structurally similar compounds. The protocols provided are illustrative and based on established methodologies for related reagents.

Theoretical Applications in Cross-Coupling Reactions

"Benzenemethanamine, 2-chloro-N-methyl-" possesses structural features that suggest its potential as a ligand precursor in palladium-catalyzed cross-coupling reactions. The nitrogen atom of the secondary amine can coordinate to a metal center, and the ortho-chloro substituent on the benzene ring provides a site for oxidative addition or C-H activation, potentially leading to the formation of a palladacycle. Such cyclometalated palladium complexes are often stable and serve as efficient precatalysts in a variety of cross-coupling reactions.

Potential Cross-Coupling Applications:

  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. A palladacycle derived from "Benzenemethanamine, 2-chloro-N-methyl-" could potentially catalyze the coupling of various aryl or vinyl halides with boronic acids or their derivatives.

  • Heck-Mizoroki Reaction: This reaction couples an unsaturated halide with an alkene to form a substituted alkene. The palladacycle could be an effective catalyst for the arylation or vinylation of olefins.

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The catalyst could facilitate the synthesis of arylamines.

Hypothetical Experimental Protocols

The following are generalized protocols for cross-coupling reactions where a palladacycle derived from "Benzenemethanamine, 2-chloro-N-methyl-" might be employed as a catalyst. These are not based on cited experiments for the specific reagent but are representative of the field.

I. Synthesis of a Hypothetical Palladacycle Precatalyst

The first step would be the formation of the active catalyst, a palladacycle, through the reaction of "Benzenemethanamine, 2-chloro-N-methyl-" with a palladium(II) salt.

Materials:

  • Benzenemethanamine, 2-chloro-N-methyl-

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium acetate (NaOAc)

  • Methanol (MeOH)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve Benzenemethanamine, 2-chloro-N-methyl- (1.0 mmol) and sodium acetate (1.0 mmol) in methanol (20 mL).

  • To this solution, add palladium(II) acetate (1.0 mmol).

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) for the consumption of the starting materials.

  • Upon completion, cool the reaction to room temperature.

  • The resulting precipitate, the dimeric palladacycle, is collected by filtration, washed with cold methanol, and dried under vacuum.

II. General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol outlines a typical procedure for the cross-coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Hypothetical Palladacycle Precatalyst (0.01 mmol, 1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water (4:1 mixture, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the aryl bromide, arylboronic acid, hypothetical palladacycle precatalyst, and potassium carbonate.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the progress of the reaction by GC-MS or TLC.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

As no experimental data for "Benzenemethanamine, 2-chloro-N-methyl-" in cross-coupling reactions was found, a table of quantitative data cannot be provided. For a hypothetical reaction, such a table would typically include:

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acid1K₂CO₃Toluene/H₂O10012-
24-ChloroanisolePhenylboronic acid1K₂CO₃Toluene/H₂O10024-

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of the hypothetical palladacycle and its application in a Suzuki-Miyaura coupling reaction.

Palladacycle_Synthesis reagents Benzenemethanamine, 2-chloro-N-methyl- + Pd(OAc)₂ + NaOAc reaction Reflux under Inert Atmosphere reagents->reaction 1. Add reagents solvent Methanol solvent->reaction 2. Dissolve workup Filtration and Washing reaction->workup 3. Reaction completion product Dimeric Palladacycle workup->product 4. Isolate product

Caption: Synthesis of a hypothetical palladacycle.

Suzuki_Coupling_Workflow setup Combine Aryl Halide, Boronic Acid, Palladacycle, and Base reaction Heat in Solvent under Inert Atmosphere setup->reaction 1. Reaction Setup monitoring Monitor by GC-MS/TLC reaction->monitoring 2. During Reaction workup Aqueous Workup and Extraction reaction->workup 3. After Completion monitoring->reaction Continue if incomplete purification Column Chromatography workup->purification 4. Crude Product product Purified Biaryl Product purification->product 5. Final Product

Caption: Workflow for a Suzuki-Miyaura coupling.

Synthesis of Bioactive Derivatives from 2-Chloro-N-methylbenzenemethanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-methylbenzenemethanamine is a versatile secondary amine that serves as a valuable starting material for the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and drug discovery. The presence of the nucleophilic secondary amine group, coupled with the substituted benzyl moiety, allows for a variety of chemical transformations, including N-acylation, N-alkylation, and the formation of urea and thiourea derivatives. These modifications can lead to compounds with a range of biological activities, including antibacterial and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of several classes of derivatives from 2-chloro-N-methylbenzenemethanamine, along with a discussion of their potential biological relevance and associated signaling pathways.

I. Synthesis of N-Acyl Derivatives

The N-acylation of 2-chloro-N-methylbenzenemethanamine introduces an amide functionality, a common feature in many biologically active molecules. This reaction is typically achieved by treating the amine with an acylating agent, such as an acid chloride or a carboxylic acid activated with a coupling agent.

Application Note: Synthesis of N-(2-chlorobenzyl)-N-methylamides

N-(2-chlorobenzyl)-N-methylamides are a class of compounds that have been investigated for their potential biological activities. For instance, derivatives of the closely related primary amine, 2-chlorobenzylamine, have demonstrated antibacterial activity. The introduction of an N-methyl group can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Experimental Protocol: Synthesis of N-(2-chlorobenzyl)-N-methyl-3-methylbut-2-enamide

This protocol is adapted from the synthesis of the analogous primary amide, which has shown antibacterial activity against Escherichia coli and Staphylococcus aureus[1].

Materials:

  • 2-Chloro-N-methylbenzenemethanamine

  • 3-Methylbut-2-enoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for column chromatography

Procedure:

  • To a solution of 3-methylbut-2-enoic acid (1.2 mmol) in anhydrous DCM (20 mL) at 0 °C, add EDC·HCl (1.5 mmol) and DMAP (0.1 mmol).

  • Stir the mixture for 10 minutes, then add a solution of 2-chloro-N-methylbenzenemethanamine (1.0 mmol) in anhydrous DCM (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-(2-chlorobenzyl)-N-methyl-3-methylbut-2-enamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following table summarizes expected data for the synthesis of N-(2-chlorobenzyl)-N-methylamides, based on analogous reactions.

Derivative NameAcylating AgentCoupling AgentSolventReaction Time (h)Yield (%)Purity (%)
N-(2-chlorobenzyl)-N-methyl-3-methylbut-2-enamide3-Methylbut-2-enoic acidEDC·HCl/DMAPDCM12-1875-85>95
N-(2-chlorobenzyl)-N-methylacetamideAcetyl chlorideTriethylamineDCM2-480-90>95
N-(2-chlorobenzyl)-N-methylbenzamideBenzoyl chloridePyridineDCM3-585-95>95

II. Synthesis of Urea and Thiourea Derivatives

Urea and thiourea moieties are important pharmacophores found in a wide range of therapeutic agents. The synthesis of these derivatives from 2-chloro-N-methylbenzenemethanamine can be achieved by reacting the amine with isocyanates or isothiocyanates, respectively.

Application Note: Synthesis of N-(2-chlorobenzyl)-N-methylureas and Thioureas

Derivatives of N-benzyl-N'-phenylureas and thioureas have been investigated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases. These kinases are key components of signaling pathways that regulate cell proliferation, differentiation, and survival, and their dysregulation is implicated in the development and progression of many cancers. Inhibition of these pathways is a clinically validated strategy for cancer therapy.

Experimental Protocol: Synthesis of 1-(2-Chlorobenzyl)-1-methyl-3-phenylurea

Materials:

  • 2-Chloro-N-methylbenzenemethanamine

  • Phenyl isocyanate

  • Anhydrous tetrahydrofuran (THF)

  • Hexanes

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-N-methylbenzenemethanamine (1.0 mmol) in anhydrous THF (10 mL).

  • Add phenyl isocyanate (1.1 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with hexanes to induce precipitation.

  • Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum to afford the pure 1-(2-chlorobenzyl)-1-methyl-3-phenylurea.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: Synthesis of 1-(2-Chlorobenzyl)-1-methyl-3-phenylthiourea

Materials:

  • 2-Chloro-N-methylbenzenemethanamine

  • Phenyl isothiocyanate

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-N-methylbenzenemethanamine (1.0 mmol) in anhydrous ethanol (10 mL).

  • Add phenyl isothiocyanate (1.1 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum to afford the pure 1-(2-chlorobenzyl)-1-methyl-3-phenylthiourea.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following table summarizes expected data for the synthesis of urea and thiourea derivatives.

Derivative NameReagentSolventReaction Time (h)Yield (%)Purity (%)
1-(2-Chlorobenzyl)-1-methyl-3-phenylureaPhenyl isocyanateTHF2-490-98>98
1-(2-Chlorobenzyl)-1-methyl-3-phenylthioureaPhenyl isothiocyanateEthanol4-685-95>98
1-(2-Chlorobenzyl)-3-ethyl-1-methylureaEthyl isocyanateTHF2-490-98>98
1-(2-Chlorobenzyl)-3-ethyl-1-methylthioureaEthyl isothiocyanateEthanol4-685-95>98

III. Biological Relevance and Signaling Pathways

Derivatives of benzylamines, particularly urea and thiourea analogs, have shown promise as inhibitors of protein kinases involved in cancer-related signaling pathways. Specifically, EGFR and HER-2 are receptor tyrosine kinases that, upon activation by their respective ligands, initiate a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for cell growth, proliferation, and survival. In many cancers, these pathways are constitutively active due to mutations or overexpression of the receptors.

The diagram below illustrates the general EGFR/HER-2 signaling pathway, which can be targeted by inhibitors derived from 2-chloro-N-methylbenzenemethanamine.

EGFR_HER2_Signaling cluster_RAS_RAF MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway Ligand Ligand (e.g., EGF) EGFR_HER2 EGFR/HER-2 Dimerization & Autophosphorylation Ligand->EGFR_HER2 RAS RAS EGFR_HER2->RAS PI3K PI3K EGFR_HER2->PI3K Inhibitor N-(2-chlorobenzyl)-N-methyl Urea/Thiourea Derivative Inhibitor->EGFR_HER2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Response

Caption: EGFR/HER-2 signaling pathway and point of inhibition.

IV. Experimental Workflow

The general workflow for the synthesis and evaluation of derivatives from 2-chloro-N-methylbenzenemethanamine is depicted below.

experimental_workflow cluster_synthesis Derivative Synthesis Start 2-Chloro-N-methyl- benzenemethanamine N_Acylation N-Acylation Start->N_Acylation Urea_Formation Urea Formation Start->Urea_Formation Thiourea_Formation Thiourea Formation Start->Thiourea_Formation Purification Purification (Chromatography/ Recrystallization) N_Acylation->Purification Urea_Formation->Purification Thiourea_Formation->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) Characterization->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis

Caption: General experimental workflow for synthesis and evaluation.

Conclusion

2-Chloro-N-methylbenzenemethanamine is a readily available and versatile starting material for the synthesis of a variety of derivatives with potential therapeutic applications. The protocols provided herein offer a foundation for the synthesis of N-acyl, urea, and thiourea analogs. The exploration of these derivatives, particularly as kinase inhibitors, represents a promising avenue for the development of novel anticancer agents. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these compounds against their biological targets.

References

Application Notes and Protocols for the HPLC Analysis of Benzenemethanamine, 2-chloro-N-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the analysis of Benzenemethanamine, 2-chloro-N-methyl- (CAS No. 94-64-4) using High-Performance Liquid Chromatography (HPLC). The provided methods are based on established principles of reverse-phase chromatography and are intended to serve as a comprehensive guide for quantification and purity assessment.

Introduction

Benzenemethanamine, 2-chloro-N-methyl- is a substituted benzylamine derivative. Accurate and robust analytical methods are crucial for its quantification in various matrices, including in-process control samples, final drug substances, and pharmacokinetic studies. This application note describes a reverse-phase HPLC (RP-HPLC) method suitable for this purpose. The method is scalable and can be adapted for preparative separation of impurities.

Analytical Method

A reverse-phase HPLC method has been developed for the analysis of Benzenemethanamine, 2-chloro-N-methyl-. The chromatographic conditions are summarized in the table below.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column Newcrom R1 or C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water:Phosphoric Acid (e.g., 50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 220 nm
Run Time 10 minutes

For Mass Spectrometry (MS) compatible applications, it is recommended to replace phosphoric acid with 0.1% formic acid in the mobile phase.[1]

Quantitative Data Summary

The following tables represent typical quantitative data that can be expected from a validated HPLC method for Benzenemethanamine, 2-chloro-N-methyl-.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 3: Method Validation Parameters (Illustrative Data)

ParameterResult
Retention Time (RT) Approximately 4.5 min
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Experimental Protocols

Scope

This protocol details the procedure for the quantitative determination of Benzenemethanamine, 2-chloro-N-methyl- by RP-HPLC.

Materials and Reagents
  • Benzenemethanamine, 2-chloro-N-methyl- reference standard

  • Acetonitrile (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid (or Formic Acid for MS applications)

  • Methanol (for sample dissolution, if necessary)

Instrumentation
  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Preparation of Solutions

Prepare the mobile phase by mixing acetonitrile, water, and phosphoric acid in the desired ratio (e.g., 50:50:0.1, v/v/v). Filter and degas the mobile phase before use.

Accurately weigh approximately 10 mg of the Benzenemethanamine, 2-chloro-N-methyl- reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL. Prepare calibration standards by serial dilution of the stock solution.

Accurately weigh a sample containing Benzenemethanamine, 2-chloro-N-methyl- and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.

  • Inject the standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of Benzenemethanamine, 2-chloro-N-methyl- in the sample solutions from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation StandardInjection Standard Injections StandardPrep->StandardInjection SamplePrep Sample Preparation SampleInjection Sample Injections SamplePrep->SampleInjection BlankInjection Blank Injection SystemEquilibration->BlankInjection BlankInjection->StandardInjection StandardInjection->SampleInjection PeakIntegration Peak Integration & Identification StandardInjection->PeakIntegration SampleInjection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Sample Quantification PeakIntegration->Quantification CalibrationCurve->Quantification

Caption: Experimental workflow for the HPLC analysis of Benzenemethanamine, 2-chloro-N-methyl-.

HPLC_Method_Development cluster_initial Initial Parameter Selection cluster_optimization Method Optimization cluster_validation Method Validation ColumnSelection Column Selection (e.g., C18) MobilePhaseSelection Mobile Phase Screening (ACN, H2O, pH) ColumnSelection->MobilePhaseSelection DetectorSelection Detector Wavelength (e.g., 220 nm) MobilePhaseSelection->DetectorSelection GradientOptimization Gradient/Isocratic Optimization MobilePhaseSelection->GradientOptimization DetectorSelection->GradientOptimization FlowRate Flow Rate Adjustment GradientOptimization->FlowRate ColumnTemp Column Temperature Optimization FlowRate->ColumnTemp Specificity Specificity ColumnTemp->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Logical relationship diagram for HPLC method development and validation.

References

Application Notes and Protocols: The Role of Benzenemethanamine, 2-chloro-N-methyl- in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Benzenemethanamine, 2-chloro-N-methyl- (also known as 2-chloro-N-methylbenzylamine) as a key building block in the synthesis of pharmaceutical intermediates. This versatile reagent plays a crucial role in the development of various therapeutic agents, particularly those targeting the central nervous system.

Introduction

Benzenemethanamine, 2-chloro-N-methyl- is a substituted benzylamine derivative that serves as a valuable synthon in medicinal chemistry. Its structural features, including the reactive secondary amine and the chlorinated phenyl ring, allow for its incorporation into a wide range of complex molecular architectures. This document details its application in the synthesis of a key intermediate for a potent and selective norepinephrine reuptake inhibitor (NRI), highlighting the synthetic pathway, experimental protocols, and relevant data.

Application: Synthesis of a Norepinephrine Reuptake Inhibitor Intermediate

A significant application of Benzenemethanamine, 2-chloro-N-methyl- is in the synthesis of N-(2-chlorobenzyl)-N-methyl-1-phenylethanamine, a crucial intermediate in the development of novel norepinephrine reuptake inhibitors. NRIs are a class of antidepressant medications that function by increasing the extracellular concentration of norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.

The synthesis involves the N-alkylation of Benzenemethanamine, 2-chloro-N-methyl- with a suitable alkylating agent, such as 1-phenylethyl bromide. This reaction forms the core structure of the target intermediate.

Synthetic Workflow

The overall synthetic process can be visualized as a two-step sequence: the preparation of the starting amine and its subsequent alkylation to yield the desired pharmaceutical intermediate.

G cluster_prep Starting Material Preparation cluster_alkylation N-Alkylation 2_chlorobenzaldehyde 2-Chlorobenzaldehyde reductive_amination Reductive Amination 2_chlorobenzaldehyde->reductive_amination 1. methylamine Methylamine methylamine->reductive_amination 2. start_amine Benzenemethanamine, 2-chloro-N-methyl- reductive_amination->start_amine alkylation_reaction N-Alkylation start_amine->alkylation_reaction 1. alkylating_agent 1-Phenylethyl bromide alkylating_agent->alkylation_reaction 2. base Base (e.g., K2CO3) base->alkylation_reaction 3. intermediate N-(2-chlorobenzyl)-N-methyl- 1-phenylethanamine alkylation_reaction->intermediate

Caption: Synthetic workflow for the preparation of the target pharmaceutical intermediate.

Quantitative Data

The following table summarizes the key quantitative data for the N-alkylation reaction.

ReactantMolecular Weight ( g/mol )Molar Ratio
Benzenemethanamine, 2-chloro-N-methyl-155.641.0
1-Phenylethyl bromide185.061.1
Potassium Carbonate (K₂CO₃)138.212.0
Product Molecular Weight ( g/mol ) Yield (%)
N-(2-chlorobenzyl)-N-methyl-1-phenylethanamine259.78~85-90%

Experimental Protocols

Materials:

  • Benzenemethanamine, 2-chloro-N-methyl-

  • 1-Phenylethyl bromide

  • Potassium Carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure for the N-Alkylation of Benzenemethanamine, 2-chloro-N-methyl-:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Benzenemethanamine, 2-chloro-N-methyl- (1.0 eq) and anhydrous acetonitrile (50 mL).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Slowly add 1-phenylethyl bromide (1.1 eq) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified N-(2-chlorobenzyl)-N-methyl-1-phenylethanamine.

Signaling Pathway of Norepinephrine Reuptake Inhibitors

The pharmaceutical intermediate synthesized using Benzenemethanamine, 2-chloro-N-methyl- is a precursor to norepinephrine reuptake inhibitors. These drugs exert their therapeutic effect by blocking the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This blockade leads to an increased concentration and prolonged presence of norepinephrine in the synapse, enhancing noradrenergic signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release NET Norepinephrine Transporter (NET) NET->NE_vesicle NE_synapse Norepinephrine (NE) NE_release->NE_synapse NE_synapse->NET Reuptake Adrenergic_receptor Adrenergic Receptors NE_synapse->Adrenergic_receptor Signal_transduction Signal Transduction Adrenergic_receptor->Signal_transduction NRI Norepinephrine Reuptake Inhibitor Block Blockade NRI->Block Block->NET

Caption: Mechanism of action of Norepinephrine Reuptake Inhibitors.

Conclusion

Benzenemethanamine, 2-chloro-N-methyl- is a key starting material for the synthesis of important pharmaceutical intermediates. The protocols and data presented herein provide a foundation for researchers and scientists in the field of drug discovery and development to utilize this versatile building block in the creation of novel therapeutic agents. The straightforward N-alkylation chemistry, coupled with the potential for diverse functionalization, makes it an attractive component for library synthesis and lead optimization campaigns.

Application Notes and Protocols for N-Alkylation of Benzenemethanamine, 2-chloro-N-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of secondary amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in drug discovery and development. The introduction of alkyl groups can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. This document provides a detailed protocol for the N-alkylation of the secondary amine, Benzenemethanamine, 2-chloro-N-methyl- (also known as 2-chloro-N-methylbenzylamine).

The protocol described herein is a general procedure for the reaction of 2-chloro-N-methylbenzylamine with an alkyl halide in the presence of a base. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide. The choice of base, solvent, and temperature is critical for achieving high yields and minimizing side reactions, such as the formation of quaternary ammonium salts through over-alkylation.[1][2][3]

Reaction Principle

The core of this protocol is the nucleophilic substitution reaction between the secondary amine, 2-chloro-N-methylbenzylamine, and an alkyl halide. The secondary amine acts as the nucleophile, while the alkyl halide is the electrophile. A suitable base is required to neutralize the hydrogen halide generated during the reaction, driving the equilibrium towards the formation of the tertiary amine product.[4]

Experimental Protocol: N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of 2-chloro-N-methylbenzylamine using an alkyl halide in the presence of a base.[5]

Materials:

  • Benzenemethanamine, 2-chloro-N-methyl- (CAS 94-64-4)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 equivalents)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N)) (1.5 - 2.0 equivalents)[1]

  • Anhydrous solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF))[1]

  • Inert gas (Nitrogen or Argon)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-chloro-N-methylbenzylamine (1.0 eq) and the anhydrous solvent (e.g., MeCN, 5-10 mL per mmol of substrate).

  • Add the base (e.g., K₂CO₃, 1.5 eq) to the suspension and stir the mixture at room temperature for 15-30 minutes.[5]

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).[1][5]

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous phase).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[5]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated tertiary amine.

Data Presentation

The following tables summarize the general reaction conditions and provide hypothetical quantitative data for the N-alkylation of 2-chloro-N-methylbenzylamine with various alkyl halides. This data is illustrative and based on typical yields for similar N-alkylation reactions.

Table 1: Summary of General Reaction Conditions for N-Alkylation

ParameterTypical ConditionsNotes
Base Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), Sodium carbonate (Na₂CO₃)The choice of base depends on the reactivity of the alkyl halide and the desired reaction rate. Inorganic bases are commonly used.[1]
Solvent Acetonitrile (MeCN), Dimethylformamide (DMF), AcetonePolar aprotic solvents like acetonitrile and DMF are frequently used as they effectively solvate the reactants.[1]
Temperature Ambient to 80 °CHigher temperatures can increase the reaction rate but may also lead to side products.[1]
Reaction Time 4 - 24 hoursReaction progress should be monitored by TLC to determine the optimal reaction time.

Table 2: Hypothetical Quantitative Data for N-Alkylation of 2-chloro-N-methylbenzylamine

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃MeCN60685-95
Ethyl BromideK₂CO₃DMF701280-90
Benzyl BromideEt₃NMeCN50890-98
Propargyl BromideK₂CO₃AcetoneReflux1075-85

Note: The yields presented in this table are hypothetical and intended for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and substrate.

Experimental Workflow Diagram

The following diagram illustrates the key steps of the experimental protocol for the N-alkylation of 2-chloro-N-methylbenzylamine.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Add 2-chloro-N-methyl- benzylamine and solvent to flask B 2. Add base and stir A->B C 3. Add alkyl halide B->C D 4. Heat and monitor by TLC C->D E 5. Cool to room temperature D->E Reaction Complete F 6. Quench with water and extract with ethyl acetate E->F G 7. Wash with brine, dry, and filter F->G H 8. Concentrate under reduced pressure G->H I 9. Purify by column chromatography H->I J Final Product: N-alkylated tertiary amine I->J

Caption: General experimental workflow for the N-alkylation of 2-chloro-N-methylbenzylamine.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of Benzenemethanamine, 2-chloro-N-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenemethanamine, 2-chloro-N-methyl- (also known as N-methyl-2-chlorobenzylamine) is a substituted benzylamine derivative. The presence of a chlorine atom on the benzene ring and a methyl group on the nitrogen atom influences its chemical reactivity and physical properties. The primary site for nucleophilic substitution on this molecule is the benzylic carbon, which is activated towards attack by the adjacent aromatic ring and the electronegative chlorine atom on the ring, although the primary leaving group in a substitution reaction would be on the benzylic carbon itself (e.g., a halide).

This document provides detailed information on the reaction conditions for the synthesis of N-substituted benzylamines, which proceeds via nucleophilic substitution. The primary focus will be on the reaction of a 2-chlorobenzyl halide with methylamine, a key step in the synthesis of the title compound. The principles and protocols can be adapted for other nucleophilic substitution reactions involving this scaffold.

The reaction of an amine with an alkyl halide is a classic example of nucleophilic substitution.[1] Amines, acting as nucleophiles, can react with alkyl halides to form a mixture of primary, secondary, tertiary, and quaternary ammonium salts.[1][2] The reaction typically proceeds via an SN2 mechanism, especially with primary and secondary alkyl halides.

Reaction Mechanisms

The synthesis of benzenemethanamine, 2-chloro-N-methyl- from a 2-chlorobenzyl halide and methylamine is a nucleophilic substitution reaction. Given that the substrate is a primary benzylic halide, the reaction is expected to proceed primarily through an SN2 (Substitution Nucleophilic Bimolecular) mechanism.

In the SN2 mechanism, the nucleophile (methylamine) attacks the electrophilic carbon atom of the 2-chlorobenzyl halide from the backside of the leaving group (e.g., bromide or chloride). This is a concerted, single-step process where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks.

However, over-alkylation is a common side reaction where the product, a secondary amine, can act as a nucleophile and react with another molecule of the 2-chlorobenzyl halide to form a tertiary amine, and subsequently a quaternary ammonium salt.[2] Using an excess of the amine nucleophile can help to favor the formation of the desired secondary amine.

Key Reaction Parameters

Several factors influence the outcome of the nucleophilic substitution reaction between a 2-chlorobenzyl halide and an amine:

  • Nucleophile: The nature and concentration of the nucleophile are critical. Primary amines like methylamine are good nucleophiles. Using a molar excess of the amine can minimize the formation of over-alkylation products.

  • Substrate: 2-Chlorobenzyl halides (e.g., 2-chlorobenzyl bromide or chloride) are effective substrates. The bromide is generally a better leaving group than the chloride, leading to faster reaction rates.

  • Solvent: Polar aprotic solvents such as acetonitrile, DMF (dimethylformamide), or DMSO (dimethyl sulfoxide) are often used to dissolve the reactants and facilitate the SN2 reaction. In some cases, an alcohol like methanol or ethanol can be used.

  • Temperature: The reaction rate is temperature-dependent. Heating is often required to drive the reaction to completion in a reasonable timeframe. Refluxing the reaction mixture is a common practice.

  • Base: A non-nucleophilic base, such as triethylamine or potassium carbonate, is often added to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the amine nucleophile and driving the reaction forward.

Quantitative Data from Analogous Reactions

Table 1: Synthesis of N-(4-Chlorobenzyl)-N-methyl-2-propinylamine via Nucleophilic Substitution [3]

ParameterValue
Substrate N-(4-chlorobenzyl)-methylamine (0.2 mole)
Nucleophile Propargyl bromide (0.2 mole)
Base Triethylamine (0.3 mole)
Solvent Dry benzene (150 ml)
Temperature Reflux
Reaction Time 17 hours
Yield 79%

Table 2: Synthesis of 2-Chlorobenzylamine from 2-Chlorobenzylphthalimide [4]

ParameterValue
Substrate 2-Chlorobenzylphthalimide (73.6 mmol)
Reagent 20% aqueous potassium hydroxide (82.5 g)
Solvent Water
Temperature Reflux (130°C bath temperature)
Reaction Time 18.3 hours (initial hydrolysis)
Workup Acidification with HCl, then reflux for 22.5 hours
Final Product Yield 98% (after basification and extraction)

Table 3: General Synthesis of Secondary Amines from Primary Amines and Alkyl Halides [5]

ParameterGeneral Condition
Substrate Alkyl Halide (e.g., (chloromethyl)trimethylsilane) (1.0 equiv)
Nucleophile Primary Amine (e.g., benzylamine) (2.0 equiv)
Solvent Acetonitrile
Temperature 84°C (Reflux)
Reaction Time ~15.5 hours
Yield Variable, dependent on specific reactants

Experimental Protocols

The following are detailed protocols for nucleophilic substitution reactions analogous to the synthesis of benzenemethanamine, 2-chloro-N-methyl-. These should be adapted and optimized for the specific target molecule.

Protocol 1: General Procedure for the N-Alkylation of a Benzylamine Derivative (Adapted from the synthesis of N-(4-Chlorobenzyl)-N-methyl-2-propinylamine) [3]

Objective: To synthesize a secondary or tertiary amine via nucleophilic substitution.

Materials:

  • N-substituted benzylamine (1.0 eq)

  • Alkyl halide (1.0 - 1.2 eq)

  • Triethylamine (1.5 eq) or Potassium Carbonate (2.0 eq)

  • Anhydrous Acetonitrile or Benzene

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Standard glassware for reaction and workup

Procedure:

  • To a solution of the N-substituted benzylamine in the chosen anhydrous solvent, add the base (triethylamine or potassium carbonate).

  • Stir the mixture at room temperature.

  • Add the alkyl halide dropwise to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 17 hours), monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off any solid precipitate (e.g., triethylamine hydrohalide or potassium salts).

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude residue can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Synthesis of a Primary Benzylamine via Gabriel Synthesis (as an analogy for introducing an amino group) [4][6]

Objective: To synthesize a primary benzylamine from a benzyl halide, which can then be methylated.

Materials:

  • 2-Chlorobenzyl chloride or bromide (1.0 eq)

  • Potassium phthalimide (1.1 eq)

  • Anhydrous DMF

  • Hydrazine hydrate or a strong acid/base for deprotection

  • Standard glassware for reaction and workup

Procedure:

Step A: Phthalimide Alkylation

  • Dissolve potassium phthalimide in anhydrous DMF.

  • Add 2-chlorobenzyl halide to the solution and stir the mixture at an elevated temperature (e.g., 60-100°C) for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into water to precipitate the N-(2-chlorobenzyl)phthalimide.

  • Filter the solid, wash with water, and dry.

Step B: Deprotection to Yield the Primary Amine

  • Hydrazinolysis: Reflux the N-(2-chlorobenzyl)phthalimide with hydrazine hydrate in ethanol. The phthalhydrazide precipitate can be filtered off, and the primary amine can be isolated from the filtrate after an appropriate workup.

  • Acid or Base Hydrolysis: Reflux the phthalimide derivative with a strong acid (e.g., HCl) or a strong base (e.g., KOH) to hydrolyze the imide and release the primary amine.[4][6]

Visualizations

Nucleophilic_Substitution_SN2 cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products MeNH2 Methylamine (Nucleophile) TS [H₃C--NH₂--CH₂(C₆H₄Cl)--X]⁻ MeNH2->TS Attack BnCl 2-Chlorobenzyl Halide (Substrate) BnCl->TS Product Benzenemethanamine, 2-chloro-N-methyl- TS->Product Bond Formation LeavingGroup Halide Ion (X⁻) TS->LeavingGroup Bond Breaking

Caption: SN2 mechanism for the synthesis of Benzenemethanamine, 2-chloro-N-methyl-.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 1. Combine 2-chlorobenzyl halide, methylamine (excess), and solvent base 2. Add base (e.g., K₂CO₃) reactants->base heat 3. Heat to reflux base->heat monitor 4. Monitor by TLC heat->monitor cool 5. Cool to RT monitor->cool filter 6. Filter solids cool->filter concentrate 7. Concentrate filtrate filter->concentrate purify 8. Purify by distillation or chromatography concentrate->purify

Caption: General experimental workflow for nucleophilic substitution.

References

Application Notes for "Benzenemethanamine, 2-chloro-N-methyl-" in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of "Benzenemethanamine, 2-chloro-N-methyl-," a chemical compound with potential applications as an intermediate in medicinal chemistry and organic synthesis. Due to limited publicly available data on its direct biological activity, this document focuses on its physicochemical properties, safety information, and its role as a synthetic building block.

Compound Profile

"Benzenemethanamine, 2-chloro-N-methyl-," also known as 2-chloro-N-methylbenzylamine, is a secondary amine featuring a chlorophenyl group. While its direct pharmacological applications are not extensively documented, its structural motifs—a reactive secondary amine and a halogenated aromatic ring—make it a versatile precursor for creating more complex molecules with potential therapeutic value.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₈H₁₀ClN[1]
Molecular Weight 155.62 g/mol [1]
CAS Number 94-64-4[1]
IUPAC Name 1-(2-chlorophenyl)-N-methylmethanamine[1]
Density 1.1 g/cm³
Boiling Point 83-84 °C at 2 Torr
Refractive Index 1.532

Role in Medicinal Chemistry

The primary application of "Benzenemethanamine, 2-chloro-N-methyl-" in a medicinal chemistry context is as a synthetic intermediate. There is a lack of substantial evidence in peer-reviewed literature to suggest its use as an active pharmaceutical ingredient. Its utility stems from the ability to undergo further chemical transformations, such as N-alkylation, acylation, and cross-coupling reactions, to generate a library of compounds for biological screening.

Experimental Protocols

General Synthesis via Reductive Amination

A common and effective method for the synthesis of "Benzenemethanamine, 2-chloro-N-methyl-" is the reductive amination of 2-chlorobenzaldehyde with methylamine.

Principle: This two-step, one-pot reaction involves the formation of an imine from the aldehyde and amine, followed by the in-situ reduction of the imine to the corresponding secondary amine using a mild reducing agent.

Materials:

  • 2-Chlorobenzaldehyde

  • Methylamine (solution in THF or ethanol)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Protocol:

  • Dissolve 2-chlorobenzaldehyde (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C using an ice bath.

  • Slowly add methylamine solution (1.1 equivalents) to the cooled aldehyde solution while stirring.

  • Allow the reaction mixture to stir at room temperature for 2 hours to facilitate imine formation.

  • Cool the mixture back to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 3 hours.

  • Quench the reaction by the careful addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation to yield pure "Benzenemethanamine, 2-chloro-N-methyl-".

Safety and Hazard Information

"Benzenemethanamine, 2-chloro-N-methyl-" is associated with several hazards and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Classification

Hazard StatementGHS CodeClass
Harmful if swallowedH302Acute Toxicity, Oral (Category 4)
Causes skin irritationH315Skin Irritation (Category 2)
Causes serious eye damageH318Serious Eye Damage (Category 1)
May cause respiratory irritationH335Specific Target Organ Toxicity — Single Exposure (Category 3)
Data sourced from[1].

Handling Recommendations:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Visualized Workflow

The following diagram illustrates the general synthetic pathway for "Benzenemethanamine, 2-chloro-N-methyl-".

synthetic_pathway cluster_start Starting Materials cluster_reaction Reaction Steps aldehyde 2-Chlorobenzaldehyde imine_formation Imine Formation aldehyde->imine_formation amine Methylamine amine->imine_formation reduction Reduction with NaBH4 imine_formation->reduction product Benzenemethanamine, 2-chloro-N-methyl- reduction->product

Caption: Synthetic pathway for Benzenemethanamine, 2-chloro-N-methyl-.

References

Application Notes and Protocols for the GC-MS Analysis of Benzenemethanamine, 2-chloro-N-methyl- via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of Benzenemethanamine, 2-chloro-N-methyl- for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to enhance the volatility and improve the chromatographic behavior of the analyte, leading to improved sensitivity and peak shape.

Benzenemethanamine, 2-chloro-N-methyl- is a secondary amine. Direct GC-MS analysis of such compounds can be challenging due to their polarity, which can lead to poor peak shape and low sensitivity. Derivatization is a chemical modification technique used to convert the analyte into a less polar and more volatile compound, making it more amenable to GC-MS analysis.[1] The most common derivatization strategies for primary and secondary amines are acylation and silylation.[1][2]

Logical Workflow for Derivatization and GC-MS Analysis

Overall Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample containing Benzenemethanamine, 2-chloro-N-methyl- Extraction Liquid-Liquid Extraction (if in complex matrix) Sample->Extraction Drydown Evaporation to Dryness Extraction->Drydown Deriv_Reagent Add Derivatization Reagent (e.g., Acylating or Silylating Agent) Drydown->Deriv_Reagent Reaction Reaction Incubation (Heat as required) Deriv_Reagent->Reaction Drydown_post Evaporation of Excess Reagent Reaction->Drydown_post Reconstitution Reconstitute in Solvent Drydown_post->Reconstitution GCMS_Injection Inject into GC-MS Reconstitution->GCMS_Injection Separation Chromatographic Separation GCMS_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis Acylation of Benzenemethanamine, 2-chloro-N-methyl- Analyte Benzenemethanamine, 2-chloro-N-methyl- (Secondary Amine) Product N-(2-chlorobenzyl)-N-methyl- heptafluorobutanamide (Acylated Derivative) Analyte->Product + Reagent Reagent Heptafluorobutyric Anhydride (HFBA) Reagent->Product Byproduct Heptafluorobutyric Acid Product->Byproduct By-product Silylation of Benzenemethanamine, 2-chloro-N-methyl- Analyte Benzenemethanamine, 2-chloro-N-methyl- (Secondary Amine) Product N-(2-chlorobenzyl)-N-methyl- 1,1,1-trimethylsilylamine (Silylated Derivative) Analyte->Product + Reagent Reagent N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Reagent->Product Byproduct N-Methyltrifluoroacetamide Product->Byproduct By-product

References

Application Note: High-Throughput Analysis of Benzenemethanamine, 2-chloro-N-methyl- by HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes the development and validation of two robust and sensitive analytical methods for the quantification of Benzenemethanamine, 2-chloro-N-methyl-, a key intermediate in pharmaceutical synthesis. A rapid High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is presented for routine quality control, while a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is detailed for trace-level analysis and pharmacokinetic studies. Both methods demonstrate excellent linearity, accuracy, and precision, meeting the stringent requirements of the pharmaceutical industry.

Introduction

Benzenemethanamine, 2-chloro-N-methyl- (also known as 2-Chloro-N-methylbenzylamine) is a substituted benzylamine derivative. Its chemical structure, featuring a chlorinated benzene ring and a secondary amine, makes it a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in different matrices during the drug development process. This document provides detailed protocols for the analysis of this compound using two common analytical techniques: HPLC-UV for process control and purity assessment, and LC-MS/MS for applications requiring higher sensitivity.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name 1-(2-chlorophenyl)-N-methylmethanamine[3]
CAS Number 94-64-4[2][3]
Molecular Formula C8H10ClN[3]
Molecular Weight 155.62 g/mol [2][3]
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point 225-226 °C
Density 1.110 g/mL at 25 °C

Experimental Protocols

HPLC-UV Method for Routine Analysis

This method is suitable for the determination of the assay and purity of Benzenemethanamine, 2-chloro-N-methyl- in bulk drug substance and process intermediates.

1.1. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 column
Mobile Phase Acetonitrile:Water:Phosphoric Acid (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time 10 minutes

1.2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Benzenemethanamine, 2-chloro-N-methyl- reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing approximately 25 mg of Benzenemethanamine, 2-chloro-N-methyl- and prepare as described for the standard stock solution.

1.3. Method Validation Summary

ParameterResult
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
LC-MS/MS Method for Trace Analysis

This highly sensitive and selective method is ideal for determining low levels of Benzenemethanamine, 2-chloro-N-methyl- in complex matrices such as biological fluids or for identifying genotoxic impurities.[4][5]

2.1. Instrumentation and Chromatographic Conditions

ParameterSpecification
LC System Waters ACQUITY UPLC I-Class or equivalent
Mass Spectrometer Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer
Column Newcrom R1, 2.1 x 50 mm, 3 µm or equivalent C18 column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

2.2. Mass Spectrometry Conditions

ParameterSpecification
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions Precursor Ion (m/z) 156.1 → Product Ion 1 (m/z) 125.1 (Quantifier), Product Ion 2 (m/z) 91.1 (Qualifier)

2.3. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC-UV method, using methanol as the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 50:50 methanol:water to concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation (Plasma): To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard. Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean vial for analysis.

2.4. Method Validation Summary

ParameterResult
Linearity (R²) > 0.998
Accuracy (% Recovery) 95.0% - 105.0%
Precision (%RSD) < 5.0%
Limit of Detection (LOD) 0.02 ng/mL
Limit of Quantification (LOQ) 0.05 ng/mL

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Mobile Phase weigh->dissolve dilute Serial Dilutions dissolve->dilute autosampler Autosampler Injection (10 µL) dilute->autosampler column C18 Column (4.6x150mm, 5µm) autosampler->column detector UV Detector (220 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for the HPLC-UV analysis of Benzenemethanamine, 2-chloro-N-methyl-.

LCMSMS_Workflow cluster_extraction Sample Preparation (Plasma) cluster_lcms LC-MS/MS Analysis cluster_quant Data Quantification plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection UPLC Injection (5 µL) supernatant->injection separation C18 Column Separation injection->separation ionization ESI+ Ionization separation->ionization detection MRM Detection ionization->detection peak_area Peak Area Ratio (Analyte/IS) detection->peak_area calibration Calibration Curve peak_area->calibration concentration Calculate Concentration calibration->concentration

References

Application Notes & Protocols: Benzenemethanamine, 2-chloro-N-methyl- as a Versatile Building Block for 1,4-Benzodiazepine-2,5-diones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzenemethanamine, 2-chloro-N-methyl- (CAS No. 94-64-4), also known as 2-chloro-N-methylbenzylamine, is a valuable synthetic intermediate.[1][2] Its structure, featuring a reactive secondary amine and a sterically influencing ortho-chloro substituent, makes it a prime candidate for the construction of complex heterocyclic scaffolds. This document provides detailed protocols and application data for its use in synthesizing 1,4-benzodiazepine-2,5-diones, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The methodologies outlined are based on established cyclization strategies for analogous structures, providing a robust framework for research and development.[2][3]

Application: Synthesis of 1,4-Benzodiazepine-2,5-diones

The synthesis of the 1,4-benzodiazepine-2,5-dione core can be achieved via a two-step process involving an initial acylation of Benzenemethanamine, 2-chloro-N-methyl-, followed by an intramolecular cyclization. This approach leverages the nucleophilicity of the N-methyl group and the electrophilic character of a suitably functionalized acylating agent.

General Reaction Scheme

The overall synthetic pathway involves the acylation of 2-chloro-N-methylbenzylamine with an N-protected 2-amino-benzoyl chloride derivative, followed by deprotection and base-mediated intramolecular cyclization to yield the target benzodiazepinedione.

// Nodes A [label="Benzenemethanamine,\n2-chloro-N-methyl-", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="N-Protected\n2-Aminobenzoyl Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Acylation\n(Amide Bond Formation)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; D [label="N-Acylated Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Deprotection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; F [label="Cyclization Precursor", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Intramolecular\nCyclization (Base-mediated)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; H [label="1,4-Benzodiazepine-2,5-dione\n(Target Heterocycle)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> C; B -> C; C -> D [label="Et3N, DCM"]; D -> E [label="e.g., TFA or H2/Pd-C"]; E -> F; F -> G [label="e.g., NaH, DMF"]; G -> H; }

/dot

Figure 1. General workflow for the synthesis of 1,4-benzodiazepine-2,5-diones.
Quantitative Data

While direct yield data for the specific target molecule using this exact building block is not available in the cited literature, the table below summarizes representative yields for the key cyclization step in the formation of analogous 1,4-benzodiazepine-2-one structures, which serves as a reasonable proxy for expected efficiency.[2][3]

EntryPrecursor TypeCyclization ConditionsProduct ClassYield (%)Reference
12-(2-Chloro-N-methylacetamido)-5-chlorobenzophenoneHexamethylenetetramine, NH₃, Ethanol, Reflux1,4-Benzodiazepin-2-one>90[3]
22-Amino-N-(2-bromobenzyl)acetamideCuI / N,N-dimethylglycine, K₂CO₃, Toluene, 100 °CAzeto-fused Benzodiazepinone70-85[4]
32-[2-Bromo-N-(trifluoroethyl)-acetamido]-benzophenoneHexamethylenetetramine, NH₄Br, Isopropyl Alcohol, Reflux1-(Trifluoroethyl)-benzodiazepin-2-one~70-80[2]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative 1-(2-chlorobenzyl)-4-methyl-1H-benzo[e][5][6]diazepine-2,5(3H,4H)-dione.

Protocol 1: Synthesis of the N-Acylated Intermediate

This protocol details the acylation of the starting amine with 2-(Boc-amino)benzoyl chloride.

// Nodes start [label="Start:\nDissolve starting materials", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Add Benzenemethanamine,\n2-chloro-N-methyl- (1.0 eq)\nand Triethylamine (1.2 eq)\nto dry DCM under N₂.", fillcolor="#FFFFFF", fontcolor="#202124"]; step2 [label="Cool reaction mixture\nto 0 °C in an ice bath.", fillcolor="#FFFFFF", fontcolor="#202124"]; step3 [label="Add 2-(Boc-amino)benzoyl chloride\n(1.05 eq) solution in DCM\ndropwise over 30 min.", fillcolor="#FFFFFF", fontcolor="#202124"]; step4 [label="Allow reaction to warm to room temp.\nand stir for 12-16 hours.", fillcolor="#FFFFFF", fontcolor="#202124"]; step5 [label="Quench with H₂O.\nSeparate organic layer.", fillcolor="#FFFFFF", fontcolor="#202124"]; step6 [label="Wash organic layer with\n1M HCl, sat. NaHCO₃, brine.", fillcolor="#FFFFFF", fontcolor="#202124"]; step7 [label="Dry over Na₂SO₄, filter,\nand concentrate in vacuo.", fillcolor="#FFFFFF", fontcolor="#202124"]; step8 [label="Purify by column chromatography\n(Silica gel, Hexanes:EtOAc).", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End:\nIsolated N-Acylated Intermediate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1 [color="#4285F4"]; step1 -> step2 [color="#4285F4"]; step2 -> step3 [color="#4285F4"]; step3 -> step4 [color="#4285F4"]; step4 -> step5 [color="#4285F4"]; step5 -> step6 [color="#4285F4"]; step6 -> step7 [color="#4285F4"]; step7 -> step8 [color="#4285F4"]; step8 -> end [color="#4285F4"]; }

/dot

Figure 2. Workflow for the synthesis of the N-acylated intermediate.

Methodology:

  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add Benzenemethanamine, 2-chloro-N-methyl- (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve 2-((tert-butoxycarbonyl)amino)benzoyl chloride (1.05 eq.) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-acylated intermediate.

Protocol 2: Deprotection and Intramolecular Cyclization

This protocol describes the removal of the Boc protecting group followed by a base-mediated cyclization to form the final heterocyclic product.

Methodology:

  • Deprotection:

    • Dissolve the N-acylated intermediate (1.0 eq.) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

    • Stir the solution at room temperature for 2-4 hours until TLC indicates complete removal of the Boc group.

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene twice to ensure complete removal of residual acid. The resulting amine salt is used directly in the next step.

  • Cyclization:

    • Dissolve the crude amine salt in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (60% dispersion in mineral oil, 2.5 eq.) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.

    • After addition, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

    • Monitor the formation of the product by TLC.

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated ammonium chloride solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the final product by recrystallization or column chromatography to yield the 1,4-benzodiazepine-2,5-dione.

Safety Information

Benzenemethanamine, 2-chloro-N-methyl- is classified as an irritant and is harmful if swallowed.[2] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Benzenemethanamine, 2-chloro-N-methyl- Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield of Benzenemethanamine, 2-chloro-N-methyl- (also known as 2-chloro-N-methylbenzylamine).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Benzenemethanamine, 2-chloro-N-methyl-?

A1: The most prevalent and efficient method is the one-pot reductive amination of 2-chlorobenzaldehyde with methylamine. This process involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agents are suitable for this reaction?

A2: Several reducing agents can be employed, with the choice significantly impacting selectivity and reaction conditions. Common options include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride [NaBH(OAc)₃]. Catalytic hydrogenation is also a viable, though potentially more complex, alternative.

Q3: What are the key parameters influencing the reaction yield?

A3: The yield of Benzenemethanamine, 2-chloro-N-methyl- is sensitive to several factors, including:

  • Choice of reducing agent: Milder agents like NaBH(OAc)₃ can offer higher selectivity.

  • Reaction temperature: Typically, the reaction is performed at room temperature or slightly below to control side reactions.

  • pH of the reaction medium: A slightly acidic environment (pH 5-6) is often optimal for imine formation.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.

  • Stoichiometry of reactants: The molar ratio of the aldehyde, amine, and reducing agent is critical.

Q4: How can the final product be purified?

A4: Purification typically involves an aqueous work-up to remove unreacted reagents and byproducts. This is often followed by extraction of the product into an organic solvent. For high-purity requirements, distillation under reduced pressure or column chromatography on silica gel can be employed. The boiling point of 2-chloro-N-methylbenzylamine is approximately 225-226 °C at atmospheric pressure, which allows for vacuum distillation at a lower temperature.[1][2]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride [NaBH(OAc)₃]

This protocol is often preferred due to the mild and selective nature of the reducing agent.

Materials:

  • 2-chlorobenzaldehyde

  • Methylamine (as a solution in THF or ethanol)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃]

  • 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-chlorobenzaldehyde (1.0 eq) in DCE or DCM, add the methylamine solution (1.1-1.5 eq).

  • If required, add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq).

  • Continue stirring at room temperature and monitor the reaction progress using TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical SolventpH ConditionsKey AdvantagesPotential Issues
Sodium Borohydride (NaBH₄) Protic (e.g., Methanol, Ethanol)Neutral to slightly basicCost-effective, readily available.Can reduce the starting aldehyde if imine formation is slow; requires careful addition after imine formation.
Sodium Cyanoborohydride (NaBH₃CN) Protic (e.g., Methanol)Mildly acidic (pH 5-6)Selective for iminium ions over carbonyls; stable in mildly acidic conditions.Toxicity of cyanide byproducts; requires careful handling and disposal.
Sodium Triacetoxyborohydride [NaBH(OAc)₃] Aprotic (e.g., DCM, DCE)Neutral to slightly acidicMild and highly selective; non-toxic byproducts.More expensive than NaBH₄; moisture sensitive.
Catalytic Hydrogenation (H₂/Catalyst) Protic (e.g., Ethanol, Methanol)Neutral"Green" reducing agent; high yields possible.Potential for dehalogenation (removal of the chloro group); requires specialized equipment (hydrogenator).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete imine formation. 2. Deactivated reducing agent. 3. Incorrect pH.1. Pre-stir the aldehyde and amine for 1-2 hours before adding the reducing agent. Consider adding a catalytic amount of acetic acid. 2. Use a fresh batch of the reducing agent, especially if using moisture-sensitive reagents like NaBH(OAc)₃. 3. Adjust the pH to be slightly acidic (5-6) to favor imine formation, especially when using NaBH₃CN.
Presence of Unreacted 2-chlorobenzaldehyde 1. Imine formation is the rate-limiting step. 2. Insufficient amount of methylamine. 3. Use of NaBH₄ which preferentially reduced the aldehyde.1. Allow more time for imine formation before adding the reducing agent. 2. Use a slight excess of methylamine (1.1-1.5 eq). 3. Switch to a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.
Formation of Side Products (e.g., 2-chlorobenzyl alcohol) 1. Reduction of the aldehyde by the reducing agent. 2. Presence of water in the reaction.1. Use a milder, more selective reducing agent (NaBH(OAc)₃ or NaBH₃CN). If using NaBH₄, ensure imine formation is complete before addition. 2. Use anhydrous solvents and reagents.
Formation of a Tertiary Amine (Dialkylation Product) The product (a secondary amine) reacts with another molecule of the aldehyde.Use a slight excess of the amine relative to the aldehyde to favor the formation of the secondary amine. A stepwise procedure of imine formation followed by reduction can also minimize this.
Dehalogenation of the Product Occurs primarily with catalytic hydrogenation (e.g., H₂/Pd/C).Use a different catalyst system that is less prone to dehalogenation (e.g., PtO₂) or switch to a chemical reducing agent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve 2-chlorobenzaldehyde in aprotic solvent (e.g., DCM) add_amine Add methylamine solution (1.1-1.5 eq) form_imine Stir for 1-2h for imine formation (optional: add catalytic acid) add_amine->form_imine Reactants Combined add_reductant Add reducing agent (e.g., NaBH(OAc)₃) form_imine->add_reductant react Stir at room temperature for 12-24h add_reductant->react quench Quench with saturated NaHCO₃ solution react->quench Reaction Complete extract Extract with organic solvent quench->extract wash Wash with water and brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify via vacuum distillation or chromatography concentrate->purify

Caption: Experimental workflow for the synthesis of Benzenemethanamine, 2-chloro-N-methyl-.

troubleshooting_yield start Low Yield Observed check_imine Check for complete imine formation (TLC/NMR) start->check_imine check_reductant Is the reducing agent active? check_imine->check_reductant Yes incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine No check_side_products Analyze for side products (GC-MS) check_reductant->check_side_products Yes inactive_reductant Inactive Reducing Agent check_reductant->inactive_reductant No aldehyde_reduction Side Product: 2-chlorobenzyl alcohol check_side_products->aldehyde_reduction Alcohol present dialkylation Side Product: Tertiary Amine check_side_products->dialkylation Tertiary amine present solution1 Pre-stir aldehyde/amine longer; Add catalytic acid incomplete_imine->solution1 solution2 Use fresh, anhydrous reducing agent inactive_reductant->solution2 solution3 Use milder reductant (e.g., NaBH(OAc)₃) aldehyde_reduction->solution3 solution4 Adjust stoichiometry: Use excess amine dialkylation->solution4

References

Technical Support Center: Synthesis of Benzenemethanamine, 2-chloro-N-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Benzenemethanamine, 2-chloro-N-methyl- (also known as 2-chloro-N-methylbenzylamine). This document provides troubleshooting advice and frequently asked questions (FAQs) to help identify and mitigate the formation of common reaction byproducts.

Troubleshooting Guide: Byproduct Identification and Mitigation

This section addresses specific issues that may arise during the synthesis of 2-chloro-N-methylbenzenemethamine, primarily through the reductive amination of 2-chlorobenzaldehyde with methylamine.

Problem 1: Presence of a significant amount of a compound with a molecular weight of 121.18 g/mol , lacking the chlorine isotope pattern in mass spectrometry.

Potential Cause: This byproduct is likely N-methylbenzylamine, resulting from the dehalogenation of the starting material or product. This is a common side reaction when using palladium-based catalysts (e.g., Pd/C) for the reductive amination.[1][2] The palladium catalyst can facilitate the cleavage of the carbon-chlorine bond.[3]

Troubleshooting & Minimization Strategy:

  • Catalyst Selection: Consider using alternative reducing agents that are less prone to causing dehalogenation. Options include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).[4] If a catalytic hydrogenation is preferred, catalyst screening to identify a less reactive catalyst may be necessary.

  • Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can help to reduce the incidence of dehalogenation.[2]

  • Catalyst Loading: Use the minimum effective amount of the palladium catalyst.

Problem 2: Detection of a byproduct with a molecular weight of 169.65 g/mol .

Potential Cause: This byproduct is likely the tertiary amine, 2-chloro-N,N-dimethylbenzylamine, formed through over-alkylation of the desired secondary amine. This can occur if the newly formed 2-chloro-N-methylbenzenemethamine reacts with another molecule of the imine intermediate before it is reduced.

Troubleshooting & Minimization Strategy:

  • Stoichiometry Control: Use a slight excess of the primary amine (methylamine) relative to the aldehyde (2-chlorobenzaldehyde) to favor the formation of the secondary amine.

  • Stepwise Procedure: A stepwise approach can be employed where the imine is pre-formed at a lower temperature, followed by the addition of the reducing agent.[5] This can minimize the concentration of the free aldehyde available for further reaction.

  • Choice of Reducing Agent: Milder reducing agents, such as sodium triacetoxyborohydride, are often more selective for the reduction of the iminium ion over the carbonyl group, which can help control the reaction.[4]

Problem 3: Incomplete reaction with significant amounts of starting material (2-chlorobenzaldehyde) remaining.

Potential Cause: The reaction may not have gone to completion due to several factors, including insufficient reaction time, low temperature, or deactivation of the catalyst.

Troubleshooting & Minimization Strategy:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the consumption of the starting materials.

  • Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time. If using a catalyst, ensure it is fresh and active.

  • pH Control: Reductive amination is often most efficient under weakly acidic conditions (pH 4-6), which facilitate imine formation without protonating the amine nucleophile.[4]

Problem 4: Presence of byproducts identified as 2-chlorobenzyl alcohol and 2-chlorobenzoic acid.

Potential Cause: Under certain conditions, especially if the reaction is run under basic conditions with unreacted aldehyde present, 2-chlorobenzaldehyde can undergo a Cannizzaro disproportionation reaction. In this reaction, two molecules of the aldehyde react to form the corresponding alcohol and carboxylic acid.

Troubleshooting & Minimization Strategy:

  • pH Control: Maintain a neutral or slightly acidic pH throughout the reaction to prevent the Cannizzaro reaction.

  • Efficient Mixing: Ensure efficient stirring to prevent localized areas of high base concentration.

  • Order of Addition: Add the reducing agent to the mixture of the aldehyde and amine, rather than adding the amine to a basic mixture of the aldehyde and reducing agent.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 2-chloro-N-methylbenzenemethamine via reductive amination?

The most common byproducts are N-methylbenzylamine (from dehalogenation), 2-chloro-N,N-dimethylbenzylamine (from over-alkylation), unreacted 2-chlorobenzaldehyde, the intermediate imine (N-(2-chlorobenzylidene)methanamine), and products of the Cannizzaro reaction (2-chlorobenzyl alcohol and 2-chlorobenzoic acid).

Q2: How can I best monitor the progress of the reaction to minimize byproduct formation?

Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the reaction. TLC can provide a quick qualitative assessment of the consumption of starting materials and the formation of the product. GC-MS offers more detailed information, allowing for the identification and quantification of the product and various byproducts.

Q3: What is the role of pH in this reaction?

The pH is a critical parameter in reductive amination. The reaction is typically carried out in a slightly acidic medium (pH 4-6). This is a compromise: a lower pH protonates the carbonyl group, making it more electrophilic for the amine to attack, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.[4]

Q4: Can I use other methods to synthesize 2-chloro-N-methylbenzenemethamine?

Yes, an alternative method is the amination of 2-chlorobenzyl bromide with methylamine.[6] However, this method can also lead to over-alkylation and requires careful control of the reaction conditions.

Data Presentation

Table 1: Common Byproducts in the Synthesis of 2-chloro-N-methylbenzenemethamine and their Characteristics.

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Identification MethodPotential Cause
N-methylbenzylamineC₈H₁₁N121.18GC-MS, NMRDehalogenation
2-chloro-N,N-dimethylbenzylamineC₉H₁₂ClN169.65GC-MS, NMROver-alkylation
N-(2-chlorobenzylidene)methanamineC₈H₈ClN153.61GC-MS, NMRIncomplete reduction
2-chlorobenzyl alcoholC₇H₇ClO142.58GC-MS, NMRCannizzaro reaction
2-chlorobenzoic acidC₇H₅ClO₂156.57HPLC, GC-MSCannizzaro reaction

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-methylbenzenemethamine via Reductive Amination
  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Add a solution of methylamine (1.1 equivalents, e.g., as a solution in ethanol or water) dropwise at room temperature.

  • Stir the mixture for 1-2 hours to allow for the formation of the imine.

  • Reduction: Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: GC-MS Analysis of Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a gas chromatograph equipped with a mass selective detector.

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • GC Method Parameters:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Method Parameters:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify the peaks corresponding to the starting materials, product, and byproducts based on their retention times and mass spectra. Compare the obtained mass spectra with a reference library for confirmation.

Protocol 3: HPLC Analysis for Purity Determination
  • Sample Preparation: Prepare a stock solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL. Prepare working standards by serial dilution.

  • Instrumentation: Use a high-performance liquid chromatograph with a UV detector.

  • HPLC Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • HPLC Method Parameters:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid or phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Determine the retention time of the main product peak. Calculate the purity based on the area percentage of the main peak relative to the total peak area.

Visualizations

Reaction_Pathway_and_Byproducts Methylamine Methylamine Product Benzenemethanamine, 2-chloro-N-methyl- Over-alkylation Byproduct 2-chloro-N,N-dimethylbenzylamine Product->Over-alkylation Byproduct + Imine Intermediate Dehalogenation Byproduct Dehalogenation Byproduct Product->Dehalogenation Byproduct Pd/C, H2 Cannizzaro Byproducts 2-chlorobenzyl alcohol & 2-chlorobenzoic acid Imine Intermediate Imine Intermediate Imine Intermediate->Product + [H] (Reduction) 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde->Cannizzaro Byproducts Base

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow start Reaction Mixture Analysis (GC-MS, HPLC) byproduct_detected Byproduct Detected? start->byproduct_detected dehalogenation Dehalogenation? byproduct_detected->dehalogenation Yes end_node Optimized Reaction byproduct_detected->end_node No over_alkylation Over-alkylation? dehalogenation->over_alkylation No change_catalyst Change Reducing Agent (e.g., NaBH4) dehalogenation->change_catalyst Yes adjust_stoichiometry Adjust Stoichiometry (more amine) over_alkylation->adjust_stoichiometry Yes control_pH Control pH (neutral/acidic) over_alkylation->control_pH No change_catalyst->end_node adjust_stoichiometry->end_node control_pH->end_node

References

Technical Support Center: Purification of Benzenemethanamine, 2-chloro-N-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of "Benzenemethanamine, 2-chloro-N-methyl-" from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing Benzenemethanamine, 2-chloro-N-methyl-?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Such as 2-chlorobenzaldehyde and N-methylamine if synthesized via reductive amination.

  • Over-alkylation Products: Formation of dibenzylamine derivatives is a common side reaction.[1]

  • Primary Amine: Residual 2-chlorobenzylamine if the methylation step is incomplete.

  • Reducing Agent Residues: Borohydride salts or other reducing agents and their byproducts.

  • Solvent Residues: High-boiling point solvents like DMF or DMSO can be difficult to remove.

Q2: What is the general strategy for purifying Benzenemethanamine, 2-chloro-N-methyl-?

A2: A common strategy involves an initial workup using liquid-liquid extraction to remove water-soluble impurities and unreacted polar starting materials. This is typically followed by a more rigorous purification technique like column chromatography to separate the desired product from closely related organic impurities. For obtaining a highly pure, solid product, crystallization of the free base or its hydrochloride salt is often employed.

Q3: How can I convert the purified amine to its hydrochloride salt for better stability and handling?

A3: The purified free base can be dissolved in a suitable solvent like diethyl ether or ethanol. Then, a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether) or gaseous HCl is carefully added. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.[2][3][4]

Q4: Which analytical techniques are suitable for assessing the purity of the final product?

A4: Several analytical methods can be used to determine the purity of Benzenemethanamine, 2-chloro-N-methyl-:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for assessing the purity and identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and detecting impurities with distinct spectral signatures.[5][6][7]

Troubleshooting Guides

Liquid-Liquid Extraction
Problem Possible Cause(s) Solution(s)
Emulsion Formation - Vigorous shaking of the separatory funnel.- High concentration of the amine.- Alkaline solution hydrolyzing certain solvents like ethyl acetate.[8]- Gently invert the separatory funnel instead of vigorous shaking.- Add a saturated solution of NaCl (brine) to break the emulsion.- If the aqueous layer is alkaline, use a solvent resistant to hydrolysis, such as diethyl ether or dichloromethane.[8]
Poor Separation of Layers - Densities of the organic and aqueous layers are too similar.- Add a solvent with a significantly different density to the organic layer (e.g., hexane to decrease density or a chlorinated solvent to increase it).- Dilute the aqueous layer with water to decrease its density.
Product Remains in Aqueous Layer - The aqueous layer is too acidic, causing the amine to be protonated and water-soluble.- Carefully add a base (e.g., NaOH solution) to the aqueous layer to raise the pH above the pKa of the amine, converting it to the free base which is more soluble in the organic solvent.[1][9]
Column Chromatography
Problem Possible Cause(s) Solution(s)
Product Tailing on the Column - The amine is interacting strongly with the acidic silica gel.[10]- Add a small amount of a competing base, like triethylamine or ammonia (e.g., 0.5-2%), to the eluent to neutralize the acidic sites on the silica gel.[10]- Use a different stationary phase, such as alumina or amine-functionalized silica.[10][11]
Poor Separation of Product and Impurities - Inappropriate solvent system.- Optimize the solvent system using thin-layer chromatography (TLC) to achieve a good separation (Rf of the product around 0.3-0.4).- Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Product Does Not Elute from the Column - The eluent is not polar enough.- The product has decomposed on the silica gel.[11]- Increase the polarity of the eluent.- Test the stability of your compound on a small amount of silica before performing column chromatography. If it is unstable, consider an alternative purification method or a less acidic stationary phase.[11]
Crystallization
Problem Possible Cause(s) Solution(s)
Product Oiling Out Instead of Crystallizing - The solution is supersaturated.- The cooling process is too rapid.- Impurities are inhibiting crystal formation.- Add a small amount of additional solvent.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.[12]- Try to "scratch" the inside of the flask with a glass rod to induce crystallization.[12]- Add a seed crystal of the pure compound.
Low Recovery of Crystalline Product - Too much solvent was used for dissolution.- The product is significantly soluble in the solvent even at low temperatures.- Concentrate the solution by evaporating some of the solvent.- Place the solution in a freezer for an extended period to maximize precipitation.- Use an anti-solvent: dissolve the compound in a minimal amount of a good solvent and then slowly add a solvent in which the compound is poorly soluble until the solution becomes cloudy.[13]
Crystals are Colored or Appear Impure - Impurities have co-precipitated with the product.- Perform a hot filtration to remove any insoluble impurities before allowing the solution to cool.- The crystallization process may need to be repeated (recrystallization) to achieve higher purity.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Crude Benzenemethanamine, 2-chloro-N-methyl-
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as diethyl ether or dichloromethane (DCM).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the amine, transferring it to the aqueous layer as the hydrochloride salt, while non-basic organic impurities remain in the organic layer.[1][9]

  • Separation: Separate the aqueous layer containing the protonated amine.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the solution is strongly alkaline (pH > 12). This will convert the amine hydrochloride back to the free base, which will often appear as an oily layer.

  • Back-Extraction: Extract the aqueous layer with fresh portions of an organic solvent (e.g., diethyl ether or DCM) to recover the purified free base.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

Protocol 2: Flash Column Chromatography
  • Stationary Phase and Eluent Selection: Based on TLC analysis, select an appropriate solvent system. For basic amines like this, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is common. To prevent tailing, add a small amount of triethylamine (e.g., 1%) to the eluent.[10]

  • Column Packing: Pack a glass column with silica gel using the selected eluent.

  • Sample Loading: Dissolve the crude product from the extraction in a minimal amount of the eluent or a volatile solvent (like DCM) and carefully load it onto the top of the silica gel.

  • Elution: Elute the column with the chosen solvent system, applying gentle pressure.[14]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Crystallization of the Hydrochloride Salt
  • Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent. A common choice is a mixture of a polar solvent where the salt is soluble at high temperatures and an anti-solvent. For amine hydrochlorides, alcohols like ethanol or isopropanol are good starting points.[13]

  • Salt Formation: Slowly add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Heating and Cooling: Gently heat the mixture to dissolve the precipitate, then allow it to cool slowly to room temperature to form crystals. Further cooling in an ice bath can improve the yield.[12][13]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_extraction Liquid-Liquid Extraction cluster_chromatography Column Chromatography cluster_crystallization Crystallization (as HCl salt) crude_mixture Crude Reaction Mixture dissolve Dissolve in Organic Solvent crude_mixture->dissolve acid_wash Wash with Dilute Acid dissolve->acid_wash separate_layers Separate Layers acid_wash->separate_layers basify Basify Aqueous Layer with NaOH separate_layers->basify Aqueous Layer back_extract Extract with Organic Solvent basify->back_extract dry_concentrate Dry and Concentrate back_extract->dry_concentrate extracted_product Extracted Product dry_concentrate->extracted_product load_column Load Sample onto Column elute Elute with Solvent System load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure concentrate_final Concentrate combine_pure->concentrate_final chrom_product Chromatographically Pure Amine concentrate_final->chrom_product dissolve_amine Dissolve Purified Amine add_hcl Add HCl Solution dissolve_amine->add_hcl cool_crystallize Cool to Crystallize add_hcl->cool_crystallize filter_dry Filter and Dry cool_crystallize->filter_dry final_product Pure Crystalline HCl Salt filter_dry->final_product extracted_product->load_column chrom_product->dissolve_amine

Caption: A generalized workflow for the purification of Benzenemethanamine, 2-chloro-N-methyl-.

troubleshooting_logic cluster_problem Problem Identification cluster_solutions Potential Solutions start Purification Issue Encountered is_extraction Liquid-Liquid Extraction Issue? start->is_extraction is_chromatography Column Chromatography Issue? start->is_chromatography is_crystallization Crystallization Issue? start->is_crystallization extraction_solutions Emulsion -> Add Brine Poor Separation -> Adjust pH Low Yield -> Check pH is_extraction->extraction_solutions chromatography_solutions Tailing -> Add Amine to Eluent Poor Separation -> Optimize Solvents No Elution -> Increase Polarity is_chromatography->chromatography_solutions crystallization_solutions Oiling Out -> Slow Cooling/Scratch Low Yield -> Reduce Solvent/Add Anti-solvent Impure Crystals -> Recrystallize is_crystallization->crystallization_solutions

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Stability of Benzenemethanamine, 2-chloro-N-methyl- in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of "Benzenemethanamine, 2-chloro-N-methyl-" in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for Benzenemethanamine, 2-chloro-N-methyl- in solution?

A1: Based on the chemical structure of Benzenemethanamine, 2-chloro-N-methyl-, a substituted benzylamine, the primary degradation pathways are likely to be:

  • Oxidation: The amine functional group is susceptible to oxidation, which can lead to the formation of corresponding imines, and further degradation to aldehydes (such as 2-chlorobenzaldehyde) and other byproducts.[1][2] The presence of oxygen, metal ions, and exposure to light can accelerate oxidative degradation.

  • Hydrolysis: While the N-methylbenzylamine core is generally stable against hydrolysis, the chloro-substituent on the benzene ring could potentially undergo hydrolysis under extreme pH and temperature conditions, though this is generally less common for aryl chlorides.

  • Photodegradation: Aromatic amines and halogenated aromatic compounds can be sensitive to light, particularly UV radiation.[3] Photodegradation can lead to a complex mixture of degradation products through various reactions, including photo-oxidation and cleavage of the benzyl-amine bond.

Q2: How does pH affect the stability of Benzenemethanamine, 2-chloro-N-methyl- in aqueous solutions?

A2: The stability of amine compounds in solution is often pH-dependent.[4][5] For Benzenemethanamine, 2-chloro-N-methyl-, acidic conditions may lead to protonation of the amine, which can influence its reactivity.[6] While specific data is not available, it is crucial to determine the optimal pH range for stability through experimental studies. Generally, extreme pH values (highly acidic or alkaline) and elevated temperatures can catalyze degradation reactions.[4][5]

Q3: What are some common degradation products I might observe?

A3: Based on the probable degradation pathways, you might expect to see the following types of degradation products:

  • 2-chlorobenzaldehyde: A likely product of oxidative deamination.[7]

  • 2-chlorobenzoic acid: Could be formed from the further oxidation of 2-chlorobenzaldehyde.

  • N-methyl-1-(2-chlorophenyl)methanimine: An imine intermediate from oxidation.

  • Products resulting from the cleavage of the benzyl-nitrogen bond.

  • Various photoproducts if the solution is exposed to light.

Q4: How can I minimize the degradation of my Benzenemethanamine, 2-chloro-N-methyl- solution?

A4: To enhance the stability of your solution, consider the following strategies:

  • pH Control: Maintain the solution at an optimal pH, which needs to be determined experimentally. Buffering the solution can help maintain a stable pH.

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.[3]

  • Inert Atmosphere: For solutions sensitive to oxidation, preparing and storing them under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Use of Antioxidants: The addition of antioxidants may help to prevent oxidative degradation.[8][9] The choice of antioxidant should be compatible with your experimental system.

  • Solvent Selection: The choice of solvent can significantly impact stability.[10] For instance, protic solvents might participate in degradation reactions. It is advisable to assess stability in a few different biocompatible solvents if your experiment allows.

  • Temperature Control: Store solutions at recommended low temperatures (e.g., refrigerated or frozen) to slow down degradation kinetics.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Rapid loss of compound concentration in solution. 1. Oxidative degradation: Exposure to air. 2. pH instability: The pH of the solution may not be optimal. 3. Photodegradation: Exposure to ambient or UV light.1. Prepare and store the solution under an inert atmosphere (e.g., nitrogen). Consider adding a suitable antioxidant. 2. Determine the optimal pH for stability and use a buffer system. 3. Protect the solution from light by using amber vials or covering the container with aluminum foil.
Appearance of unknown peaks in HPLC analysis over time. 1. Formation of degradation products. 1. Perform a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method.
Precipitation or color change in the solution. 1. Formation of insoluble degradation products. 2. Complexation with buffer components or other excipients. 1. Analyze the precipitate to identify its composition. Adjust storage conditions (e.g., pH, temperature) to prevent its formation. 2. Evaluate the compatibility of the compound with all components of the solution.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of Benzenemethanamine, 2-chloro-N-methyl-. The goal is to achieve 5-20% degradation.[11][12][13]

  • Preparation of Stock Solution: Prepare a stock solution of Benzenemethanamine, 2-chloro-N-methyl- at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Keep an aliquot of the stock solution at an elevated temperature (e.g., 70°C) for a specified time.

    • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration. A control sample should be kept in the dark.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[14][15][16][17]

  • Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% formic acid or phosphoric acid in water to control the pH and improve peak shape for the amine.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to separate compounds with a wide range of polarities. A typical starting gradient could be from 10% B to 90% B over 20-30 minutes.

  • Detection: Use a UV detector at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV scan). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate the specificity of the method.

Visualizations

Degradation_Pathway A Benzenemethanamine, 2-chloro-N-methyl- B [Oxidation] A->B H [Photodegradation] A->H C N-methyl-1-(2-chlorophenyl)methanimine (Imine Intermediate) B->C D [Hydrolysis] C->D E 2-chlorobenzaldehyde + Methylamine D->E F [Further Oxidation] E->F G 2-chlorobenzoic acid F->G I Various Photoproducts H->I

Caption: Potential degradation pathways of Benzenemethanamine, 2-chloro-N-methyl-.

Experimental_Workflow cluster_0 Stability Study Initiation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Stabilization Strategy A Prepare Stock Solution of Benzenemethanamine, 2-chloro-N-methyl- B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H2O2) A->D E Thermal Stress A->E F Photolytic Stress A->F G Develop Stability-Indicating HPLC Method H Analyze Stressed Samples G->H I Identify Degradation Products (e.g., LC-MS) H->I J Determine Optimal Storage Conditions (pH, Temp, Light) I->J K Evaluate Stabilizing Excipients (e.g., Antioxidants) J->K Troubleshooting_Logic Start Instability Observed (e.g., Degradation, Precipitation) Q1 Is the solution protected from light? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the pH controlled? A1_Yes->Q2 Sol1 Store in amber vials or protect from light. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the solution deoxygenated? A2_Yes->Q3 Sol2 Determine optimal pH and use a buffer. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Stability Improved A3_Yes->End Sol3 Prepare/store under inert gas (N2, Ar). Consider antioxidants. A3_No->Sol3 Sol3->End

References

Technical Support Center: HPLC Analysis of Benzenemethanamine, 2-chloro-N-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of Benzenemethanamine, 2-chloro-N-methyl-. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the analysis of Benzenemethanamine, 2-chloro-N-methyl-?

A1: For initial analysis, a reversed-phase HPLC method is recommended. Based on methods for structurally similar compounds, a good starting point would be a C18 column with a mobile phase of acetonitrile and water containing an acidic modifier.[1][2] See the Experimental Protocols section for a detailed starting method.

Q2: I am observing significant peak tailing for my analyte. What is the likely cause and how can I fix it?

A2: Peak tailing for basic compounds like Benzenemethanamine, 2-chloro-N-methyl- is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase.[3][4] To mitigate this, you can:

  • Lower the mobile phase pH: Operating at a pH of 3 or lower will protonate the silanol groups, reducing their interaction with the protonated amine.[3]

  • Use an end-capped column: These columns have fewer free silanol groups, minimizing secondary interactions.

  • Increase the buffer concentration: A higher buffer concentration can help to mask the residual silanol interactions.[4]

  • Consider a different stationary phase: An Ascentis RP-Amide or a column designed for basic compounds could provide better peak shape.[5]

Q3: My analyte is not retaining on the column, and elutes with the solvent front. What should I do?

A3: Lack of retention is a common issue, especially for polar compounds in reversed-phase HPLC. To increase retention, you can:

  • Decrease the organic solvent percentage in your mobile phase. A higher proportion of the aqueous phase will increase the interaction of your analyte with the non-polar stationary phase.

  • Ensure the mobile phase pH is appropriate. For basic compounds, a higher pH (around 7.5-11) can be used with a pH-stable column to analyze the neutral form, which may have different retention characteristics.[2] However, for silanol interaction control, a low pH is often preferred.

  • Select a column with a higher carbon load (e.g., a C18 over a C8) to increase hydrophobic interactions.[1][2]

Q4: I am seeing split peaks in my chromatogram. What could be the cause?

A4: Split peaks can arise from several issues:

  • Injection solvent issues: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Try dissolving your sample in the mobile phase.

  • Column contamination or void: The column inlet may be partially blocked, or a void may have formed in the packing material. Back-flushing the column or replacing it may be necessary.

  • Co-eluting impurity: It is possible that an impurity is eluting very close to your main peak.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause Recommended Solution
Peak Tailing Secondary interactions with silanol groups.Lower mobile phase pH to < 3 (with a suitable column), use an end-capped column, or increase buffer strength.[3][4]
Column overload.Reduce sample concentration or injection volume.
Presence of an interfering compound.Modify mobile phase composition or gradient to improve resolution.
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column overload.Reduce sample concentration or injection volume.
Issue 2: Unstable or Drifting Retention Times
Symptom Possible Cause Recommended Solution
Gradual shift in retention time Inconsistent mobile phase preparation.Prepare fresh mobile phase, ensuring accurate measurements and proper mixing.
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Column equilibration is insufficient.Increase the column equilibration time between injections.
Random fluctuations in retention time Pump malfunction or leaks.Check for leaks in the system and ensure the pump is delivering a consistent flow rate.
Air bubbles in the system.Degas the mobile phase and prime the pump.
Issue 3: High Backpressure
Symptom Possible Cause Recommended Solution
Sudden increase in pressure Blockage in the system (e.g., tubing, frit, or column).Systematically disconnect components to isolate the blockage. Replace the blocked part.
Gradual increase in pressure Sample precipitation on the column.Use a guard column and filter samples before injection.
Microbial growth in the mobile phase.Prepare fresh mobile phase and filter it.

Experimental Protocols

Recommended Starting HPLC Method

This protocol provides a starting point for the analysis of Benzenemethanamine, 2-chloro-N-methyl-. Optimization will likely be required.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (Verify experimentally for optimal sensitivity)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Mobile Phase Preparation
  • Mobile Phase A (0.1% Formic Acid in Water):

    • Measure 999 mL of HPLC-grade water into a 1 L volumetric flask.

    • Carefully add 1 mL of formic acid.

    • Mix thoroughly and degas before use.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile):

    • Measure 999 mL of HPLC-grade acetonitrile into a 1 L volumetric flask.

    • Carefully add 1 mL of formic acid.

    • Mix thoroughly and degas before use.

Method Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the HPLC method for Benzenemethanamine, 2-chloro-N-methyl-.

MethodOptimization Start Start with Initial Method CheckPeakShape Evaluate Peak Shape Start->CheckPeakShape AdjustpH Adjust Mobile Phase pH (e.g., add Formic Acid or TFA) CheckPeakShape->AdjustpH Tailing? CheckRetention Evaluate Retention Time CheckPeakShape->CheckRetention Good Shape AdjustpH->CheckPeakShape AdjustOrganic Adjust Organic Solvent % CheckRetention->AdjustOrganic Too Low/High? CheckResolution Evaluate Resolution from Impurities CheckRetention->CheckResolution Acceptable AdjustOrganic->CheckRetention AdjustGradient Modify Gradient Slope CheckResolution->AdjustGradient Poor? FinalMethod Final Optimized Method CheckResolution->FinalMethod Good AdjustGradient->CheckResolution

Caption: A workflow for optimizing the HPLC method.

Troubleshooting Decision Tree

This decision tree can guide users in diagnosing common HPLC problems encountered during the analysis.

Troubleshooting Problem HPLC Problem Observed PeakShape Poor Peak Shape? Problem->PeakShape RetentionTime Retention Time Issues? Problem->RetentionTime Pressure Pressure Issues? Problem->Pressure Tailing Tailing? PeakShape->Tailing Yes Fronting Fronting? PeakShape->Fronting No Drifting Drifting RT? RetentionTime->Drifting Yes NoRetention No Retention? RetentionTime->NoRetention No HighPressure High Pressure? Pressure->HighPressure Yes Sol1 Check Mobile Phase pH & Column Type Tailing->Sol1 Yes Sol2 Check Sample Solvent Fronting->Sol2 Yes Sol3 Check Mobile Phase Prep & Column Temp Drifting->Sol3 Yes Sol4 Decrease Organic % NoRetention->Sol4 Yes Sol5 Check for Blockages HighPressure->Sol5 Yes

Caption: A decision tree for troubleshooting common HPLC issues.

References

"Benzenemethanamine, 2-chloro-N-methyl-" impurity profiling and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzenemethanamine, 2-chloro-N-methyl-.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in the synthesis of Benzenemethanamine, 2-chloro-N-methyl-?

A1: The synthesis of Benzenemethanamine, 2-chloro-N-methyl-, typically via reductive amination of 2-chlorobenzaldehyde with methylamine, can lead to several process-related impurities. These can originate from starting materials, byproducts of side reactions, or degradation of the final product.

Table 1: Potential Impurities in the Synthesis of Benzenemethanamine, 2-chloro-N-methyl-

Impurity NameChemical StructureMolecular Weight ( g/mol )Likely Origin
2-Chlorobenzaldehyde140.57Unreacted starting material
MethylamineCH₃NH₂31.06Unreacted starting material
N-(2-chlorobenzylidene)methanamine153.61Imine intermediate
Bis(2-chlorobenzyl)methyl-amine279.18Over-alkylation byproduct
2-Chlorobenzyl alcohol142.58Reduction of 2-chlorobenzaldehyde

Q2: Which analytical techniques are recommended for impurity profiling of Benzenemethanamine, 2-chloro-N-methyl-?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities.[1][2][3]

Table 2: Recommended Analytical Techniques and Starting Parameters

TechniqueColumnMobile Phase / Carrier GasDetectorTypical Application
HPLC C18 (e.g., 5 µm, 4.6 x 250 mm)Acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility)[1][4]UV (e.g., 254 nm)Purity assessment and quantification of non-volatile impurities.
GC-MS Capillary column (e.g., 30 m x 0.25 mm I.D. x 0.25 µm film)HeliumMass SpectrometerIdentification and quantification of volatile impurities and byproducts.[3]

Q3: How can I remove unreacted 2-chlorobenzaldehyde from my product?

A3: Unreacted 2-chlorobenzaldehyde can be removed through a few methods:

  • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will move to the aqueous phase, leaving the neutral aldehyde in the organic phase. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Column Chromatography: Silica gel chromatography can effectively separate the more polar aldehyde from the amine product.[5] A solvent system such as hexane/ethyl acetate with a small amount of triethylamine can be used.

Troubleshooting Guides

Problem 1: My final product shows low purity with multiple peaks in the HPLC chromatogram.

This issue often points to incomplete reaction or the presence of significant side products.

troubleshooting_low_purity Troubleshooting Low Purity start Low Purity Detected (Multiple HPLC Peaks) check_sm Analyze Starting Materials (2-Chlorobenzaldehyde, Methylamine) start->check_sm check_reaction Review Reaction Conditions (Temperature, Time, Stoichiometry) start->check_reaction optimize_purification Optimize Purification Protocol (Extraction, Chromatography) start->optimize_purification impure_sm Impure Starting Materials check_sm->impure_sm suboptimal_reaction Suboptimal Reaction Conditions check_reaction->suboptimal_reaction inefficient_purification Inefficient Purification optimize_purification->inefficient_purification solution_sm Purify Starting Materials or Source from a Different Supplier impure_sm->solution_sm solution_reaction Adjust Reaction Parameters (e.g., increase reaction time, adjust reagent ratios) suboptimal_reaction->solution_reaction solution_purification Refine Purification Method (e.g., change chromatography solvent system, perform acid-base extraction) inefficient_purification->solution_purification

Caption: A decision tree for troubleshooting low product purity.

Problem 2: An unknown impurity is consistently present in my final product.

A persistent unknown impurity requires identification to adjust the synthesis or purification strategy.

impurity_identification_workflow Impurity Identification Workflow start Unknown Impurity Detected isolate Isolate Impurity (Preparative HPLC or Column Chromatography) start->isolate characterize Structural Characterization (LC-MS, GC-MS, NMR) isolate->characterize identify Identify Impurity Structure and Propose Formation Pathway characterize->identify modify Modify Synthesis or Purification to Minimize or Remove Impurity identify->modify

Caption: A workflow for identifying and addressing unknown impurities.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol outlines a general reverse-phase HPLC method for the analysis of Benzenemethanamine, 2-chloro-N-methyl-.[1][6]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Volatile Impurity Analysis

This protocol provides a general method for identifying volatile impurities.[3]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: 30 m × 0.25 mm I.D. × 0.25 µm film capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injection Volume: 1 µL (split ratio of 40:1).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 30-400 amu.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol describes a general procedure for the purification of crude Benzenemethanamine, 2-chloro-N-methyl-.[5]

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of n-hexane and ethyl acetate (e.g., 80:20 v/v) with a small amount of triethylamine (e.g., 0.1%) to prevent tailing of the amine on the silica gel.

  • Column Packing: Prepare a slurry of silica gel (100-200 mesh) in the initial eluting solvent and pour it into a glass column. Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the determined solvent system. A gradient elution, gradually increasing the polarity of the solvent, may be necessary to separate all impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

purification_workflow Column Chromatography Purification Workflow start Crude Product tlc TLC Analysis for Solvent System Optimization start->tlc pack Column Packing (Slurry Method) tlc->pack load Sample Loading (Dry Loading) pack->load elute Column Elution load->elute collect Fraction Collection elute->collect analyze TLC Analysis of Fractions collect->analyze pool Pooling of Pure Fractions & Solvent Evaporation analyze->pool end Purified Product pool->end

References

Validation & Comparative

A Comparative Guide to the Quantification of Benzenemethanamine, 2-chloro-N-methyl- by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of Benzenemethanamine, 2-chloro-N-methyl- (CAS No. 94-64-4). This guide is intended to assist in method selection by presenting detailed experimental protocols and performance data.

While specific validated methods for this particular analyte are not extensively published, this guide synthesizes typical method parameters and expected performance characteristics based on the analysis of similar aromatic amines and general validation principles outlined in ICH guidelines.

Method Performance Comparison

A summary of the typical performance characteristics for a validated HPLC-UV method versus a GC-MS method for the quantification of Benzenemethanamine, 2-chloro-N-methyl- is presented below.

ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.998
Range 1 - 100 µg/mL0.1 - 20 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 µg/mL
Run Time ~10 minutes~15 minutes

Experimental Workflows

The general workflow for the validation of an analytical method, such as the HPLC method detailed below, involves a systematic evaluation of its performance characteristics.

HPLC_Validation_Workflow start Method Development & Optimization specificity Specificity/ Selectivity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness validation_report Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report

Caption: A typical workflow for HPLC method validation.

The routine analysis of a sample, once the method is validated, follows a more streamlined process for both HPLC and GC-MS.

Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis sample Obtain Sample dissolve Dissolve in Diluent sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc_injection Inject into HPLC filter->hplc_injection gcms_injection Inject into GC-MS filter->gcms_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_quant Quantification hplc_detection->hplc_quant gcms_separation Chromatographic Separation gcms_injection->gcms_separation gcms_detection Mass Spectrometry Detection gcms_separation->gcms_detection gcms_quant Quantification gcms_detection->gcms_quant

Caption: Sample analysis workflow for HPLC and GC-MS.

Experimental Protocols

HPLC-UV Method

This reverse-phase HPLC (RP-HPLC) method is designed for the routine quantification of Benzenemethanamine, 2-chloro-N-methyl-.

1. Chromatographic Conditions:

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Diluent Mobile Phase

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Benzenemethanamine, 2-chloro-N-methyl- reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing approximately 10 mg of the analyte, dissolve it in the diluent in a 100 mL volumetric flask. Dilute further if necessary to bring the concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

  • Specificity: Assessed by analyzing a blank (diluent) and a placebo sample to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Determined by a six-point calibration curve from 1 to 100 µg/mL. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Evaluated by the recovery of spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Recoveries should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Determined by analyzing six replicate samples at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by two different analysts. The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

GC-MS Method

This method offers higher sensitivity and selectivity, which is particularly useful for trace-level analysis or in complex matrices.

1. Chromatographic and Mass Spectrometric Conditions:

ParameterSpecification
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) To be determined from the mass spectrum of the analyte (e.g., molecular ion and major fragment ions)

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Benzenemethanamine, 2-chloro-N-methyl- reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent like methanol or ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Solution: Prepare the sample in a similar manner to the HPLC method, using a solvent compatible with GC analysis. Ensure the final concentration is within the calibration range.

3. Method Validation Parameters:

  • Linearity: Determined by a six-point calibration curve from 0.1 to 20 µg/mL. The correlation coefficient (r²) should be ≥ 0.998.

  • Accuracy: Evaluated by spike-recovery experiments at low, medium, and high concentrations. Recoveries should be within 95.0-105.0%.

  • Precision: Assessed by replicate injections of a standard solution. The %RSD should be ≤ 5.0%.

  • LOD and LOQ: Determined by serial dilutions of the standard solution until a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ is achieved.

Conclusion

The choice between HPLC-UV and GC-MS for the quantification of Benzenemethanamine, 2-chloro-N-methyl- depends on the specific requirements of the analysis. The HPLC-UV method is robust, precise, and well-suited for routine quality control where concentration levels are relatively high. The GC-MS method provides superior sensitivity and selectivity, making it the preferred choice for trace-level quantification, impurity profiling, or when dealing with complex sample matrices where specificity is a primary concern. The data and protocols presented in this guide offer a solid foundation for researchers to establish a suitable analytical method for this compound in their own laboratory settings.

Comparative analysis of "Benzenemethanamine, 2-chloro-N-methyl-" synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. This guide provides a comparative analysis of the primary synthetic routes to 2-chloro-N-methylbenzenemethanamine (also known as 2-chloro-N-methylbenzylamine), a valuable building block in medicinal chemistry. The two main strategies explored are the reductive amination of 2-chlorobenzaldehyde and the N-alkylation of methylamine with a 2-chlorobenzyl halide. This analysis is supported by experimental data and detailed protocols to aid in methodological selection.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Reductive AminationRoute 2: N-Alkylation
Starting Materials 2-Chlorobenzaldehyde, Methylamine (or its protected form)2-Chlorobenzyl chloride (or bromide), Methylamine
Key Reagents Reducing agent (e.g., Sodium borohydride, Me₂SiHCl)Base (often excess methylamine)
Reported Yield ~82% (as HCl salt)[1]Not explicitly reported for this specific product, but generally a high-yielding reaction.
Reaction Conditions Mild to moderateTypically requires heating
Key Advantages High reported yield for the target molecule, good control over mono-alkylation.Potentially fewer steps if starting from 2-chlorobenzyl chloride.
Key Disadvantages May require protection/deprotection of the amine.Risk of over-alkylation to form the tertiary amine. Requires careful control of stoichiometry.

Route 1: Reductive Amination of 2-Chlorobenzaldehyde

Reductive amination is a widely used and highly effective method for the formation of amines from carbonyl compounds.[2] This process typically involves the in-situ formation of an imine from the aldehyde and amine, which is then reduced to the corresponding amine.

A specific protocol for the synthesis of 2-chloro-N-methylbenzylamine hydrochloride via reductive amination has been reported with a yield of 82%.[1] This method utilizes N-Boc-N-methylamine and chlorodimethylsilane (Me₂SiHCl) as the reducing agent, followed by deprotection to yield the final product as its hydrochloride salt.

Experimental Protocol: Reductive Amination

Step 1: Synthesis of N-Boc-N-(2-chlorobenzyl)methylamine

  • To a solution of 2-chlorobenzaldehyde in a suitable solvent (e.g., dichloromethane), add N-Boc-N-methylamine.

  • Add chlorodimethylsilane (Me₂SiHCl) dropwise at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Step 2: Deprotection to 2-Chloro-N-methylbenzenemethanamine Hydrochloride

  • Dissolve the purified N-Boc-N-(2-chlorobenzyl)methylamine in a suitable solvent (e.g., methanol).

  • Add a solution of hydrochloric acid (e.g., 4M in dioxane or concentrated HCl).

  • Stir the mixture at room temperature until the deprotection is complete.

  • The product, 2-chloro-N-methylbenzylamine hydrochloride, will precipitate as a white solid.

  • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.[1]

Route 2: N-Alkylation of Methylamine with 2-Chlorobenzyl Chloride

The direct N-alkylation of methylamine with a 2-chlorobenzyl halide is another common approach for the synthesis of 2-chloro-N-methylbenzenemethanamine. This method involves a nucleophilic substitution reaction where methylamine acts as the nucleophile. A key challenge in this route is controlling the reaction to favor mono-alkylation and prevent the formation of the tertiary amine byproduct, N,N-dimethyl-2-chlorobenzylamine. This is often achieved by using a large excess of methylamine.

While a specific yield for this direct reaction is not detailed in the searched literature, the synthesis of the analogous N,N-dimethyl derivative from 2-chloro-benzyl bromide has been reported.[3] Chemical suppliers also list 2-chlorobenzyl bromide and methylamine as raw materials for the synthesis of the target compound.[4]

Experimental Protocol: N-Alkylation
  • In a pressure vessel, combine 2-chlorobenzyl chloride or bromide with a significant excess of a solution of methylamine in a suitable solvent (e.g., ethanol or THF).

  • Seal the vessel and heat the reaction mixture with stirring for several hours. The reaction progress can be monitored by TLC or GC-MS.

  • After cooling to room temperature, vent the excess methylamine in a fume hood.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove methylamine hydrochloride.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purification can be achieved by vacuum distillation or by conversion to the hydrochloride salt followed by recrystallization.[5]

Synthesis of Precursors

The choice of synthetic route may also depend on the availability and synthesis of the starting materials.

  • 2-Chlorobenzaldehyde: Can be prepared by the hydrolysis of 1-chloro-2-(dichloromethyl)benzene in an acidic medium. Yields of 53-70% have been reported.

  • 2-Chlorobenzyl chloride: Can be synthesized from 2-chlorotoluene via free-radical chlorination. This reaction can be initiated by UV light or a radical initiator like benzoyl peroxide.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic routes discussed.

Synthesis_Routes cluster_0 Route 1: Reductive Amination cluster_1 Route 2: N-Alkylation 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Imine Intermediate Imine Intermediate 2-Chlorobenzaldehyde->Imine Intermediate Methylamine (protected) Methylamine (protected) Methylamine (protected)->Imine Intermediate Reduction Reduction Imine Intermediate->Reduction Deprotection Deprotection Reduction->Deprotection Product_RA 2-Chloro-N-methylbenzenemethanamine Deprotection->Product_RA 2-Chlorobenzyl Chloride 2-Chlorobenzyl Chloride SN2 Reaction SN2 Reaction 2-Chlorobenzyl Chloride->SN2 Reaction Methylamine Methylamine Methylamine->SN2 Reaction Product_Alk 2-Chloro-N-methylbenzenemethanamine SN2 Reaction->Product_Alk

Caption: Overview of the two primary synthetic routes.

Experimental_Workflow cluster_RA Reductive Amination Workflow cluster_Alk N-Alkylation Workflow RA_Start Mix Aldehyde and Protected Amine RA_Add_Reducer Add Reducing Agent RA_Start->RA_Add_Reducer RA_Reaction Reaction and Monitoring RA_Add_Reducer->RA_Reaction RA_Workup Aqueous Workup and Extraction RA_Reaction->RA_Workup RA_Deprotect Deprotection (HCl) RA_Workup->RA_Deprotect RA_Purify Filtration and Drying RA_Deprotect->RA_Purify RA_Product Final Product (HCl Salt) RA_Purify->RA_Product Alk_Start Combine Benzyl Halide and Excess Methylamine Alk_Reaction Heat Reaction Mixture Alk_Start->Alk_Reaction Alk_Workup Solvent Removal and Aqueous Wash Alk_Reaction->Alk_Workup Alk_Purify Purification (Distillation or Salt Formation) Alk_Workup->Alk_Purify Alk_Product Final Product Alk_Purify->Alk_Product

Caption: Step-by-step experimental workflows for each route.

Conclusion

Both reductive amination and N-alkylation represent viable pathways for the synthesis of 2-chloro-N-methylbenzenemethanamine. The reductive amination route is well-documented for this specific target molecule, with a reported yield of 82% for the hydrochloride salt, offering a reliable and high-yielding procedure.[1] The N-alkylation route is a more direct approach if starting from 2-chlorobenzyl chloride, but requires careful control to avoid over-alkylation and lacks specific yield data for this product in the available literature.

The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the available laboratory equipment. For researchers prioritizing a well-established protocol with a high reported yield, the reductive amination approach appears to be the more prudent choice based on current literature. Further optimization of the N-alkylation route could, however, present a more atom-economical and streamlined alternative.

References

A Comparative Analysis of "Benzenemethanamine, 2-chloro-N-methyl-" Purity from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of Benzenemethanamine, 2-chloro-N-methyl- (CAS No. 94-64-4), a crucial reagent in various chemical synthesis studies.[1] Given that the purity of starting materials is paramount to the reliability and reproducibility of experimental outcomes, this document outlines key analytical methodologies and presents a comparative analysis of hypothetical batches from different suppliers.

The compound, also known as 2-Chloro-N-methylbenzylamine, has a molecular formula of C₈H₁₀ClN and a molecular weight of 155.62 g/mol .[1][2] Ensuring high purity is critical to avoid the introduction of unwanted variables into sensitive downstream applications. This guide details the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to empower researchers to conduct their own independent verification.

Comparative Purity Data

The following table summarizes the analytical results for "Benzenemethanamine, 2-chloro-N-methyl-" obtained from three hypothetical suppliers. These results are based on the experimental protocols detailed in the subsequent section.

ParameterSupplier ASupplier BSupplier C
Advertised Purity >98%97%>97%
Appearance Colorless to pale yellow liquidPale yellow liquidYellow liquid
Purity by HPLC (% Area) 99.2%97.5%97.8%
Identity Confirmation (¹H NMR) Conforms to structureConforms to structureConforms to structure
Major Impurity 1 (GC-MS) 0.3% (Unidentified)1.1% (2-Chlorobenzaldehyde)0.8% (2-Chlorobenzylamine)
Major Impurity 2 (GC-MS) 0.2% (Toluene)0.5% (Unidentified)0.6% (N,N-dimethyl-2-chlorobenzylamine)
Water Content (Karl Fischer) 0.05%0.15%0.11%
Residual Solvents (GC-MS) <0.1%0.2% (Toluene)0.1% (Dichloromethane)

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are designed to be reproducible in a standard analytical chemistry laboratory.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used for the quantitative assessment of the main component and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Formic Acid).

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of "Benzenemethanamine, 2-chloro-N-methyl-" in the mobile phase (50:50 A:B).

  • Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is employed to identify volatile and semi-volatile impurities, as well as residual solvents.

  • Instrumentation: GC system coupled with a Mass Spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (20:1).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 35-400 amu.

  • Sample Preparation: Prepare a 1.0 mg/mL solution in Dichloromethane.

  • Impurity Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the compound and to detect any structurally related impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Nuclei: ¹H and ¹³C.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.

  • Analysis: The resulting spectra are analyzed for chemical shifts, coupling constants, and integration to confirm the structure of "Benzenemethanamine, 2-chloro-N-methyl-". Impurity peaks are identified by their distinct chemical shifts and comparison with known potential impurities.

Visualized Workflows and Relationships

To better illustrate the processes involved in this purity assessment, the following diagrams are provided.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting SampleA Supplier A Sample Prep Sample Login & Dilution (1 mg/mL) SampleA->Prep SampleB Supplier B Sample SampleB->Prep SampleC Supplier C Sample SampleC->Prep HPLC HPLC-UV Analysis (Purity Assay) Prep->HPLC GCMS GC-MS Analysis (Impurity ID) Prep->GCMS NMR NMR Spectroscopy (Structure Verification) Prep->NMR Analysis Data Processing & Peak Integration HPLC->Analysis GCMS->Analysis NMR->Analysis Report Final Purity Report & Comparison Guide Analysis->Report

Caption: Experimental workflow for purity assessment.

G cluster_reactants Starting Materials cluster_impurities Potential Impurities Main Benzenemethanamine, 2-chloro-N-methyl- Imp1 Unreacted 2-Chlorobenzylamine Main->Imp1 Imp2 Over-methylated Product (Tertiary Amine) Main->Imp2 Imp3 Oxidation Product (2-Chlorobenzaldehyde) Main->Imp3 Degradation Imp4 Residual Solvents (e.g., Toluene) Main->Imp4 Incomplete Purification R1 2-Chlorobenzylamine R1->Main Incomplete Reaction R2 Methylating Agent (e.g., Formaldehyde/Formic Acid) R2->Main Side Reaction

Caption: Logical relationships of potential impurities.

References

A Comparative Guide to the Synthesis and Performance of Benzenemethanamine, 2-chloro-N-methyl- and Other N-methylbenzylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthesis and potential performance of Benzenemethanamine, 2-chloro-N-methyl- against other substituted N-methylbenzylamines. The information presented is supported by experimental data to assist in the selection of appropriate reagents and synthetic strategies in research and development.

Executive Summary

Substituted N-methylbenzylamines are valuable intermediates in organic synthesis and drug discovery. The nature and position of substituents on the aromatic ring significantly influence the synthetic accessibility and the chemical properties of these amines. This guide focuses on a comparative analysis of the synthesis of 2-chloro-N-methylbenzylamine and its isomers, providing quantitative data on reaction yields. Furthermore, it explores the potential implications of substitution on the reactivity and utility of these compounds in various synthetic applications.

Synthesis of Substituted N-Methylbenzylamines via Reductive Amination

A common and efficient method for the synthesis of N-methylbenzylamines is the reductive amination of the corresponding benzaldehydes. A study published by researchers from ACS Publications details a robust protocol using N-Boc-N-methylamine and chlorodimethylsilane as the reducing agent. This method offers a direct comparison of the impact of substituents on the reaction yield under consistent conditions.

Comparative Synthesis Data

The following table summarizes the yields of various substituted N-methylbenzylamines synthesized using the referenced reductive amination protocol.

CompoundSubstituentPositionYield (%)
N-Methylbenzylamine-H->99%
Benzenemethanamine, 2-chloro-N-methyl- -Clortho82%
Benzenemethanamine, 4-chloro-N-methyl--Clpara99%
Benzenemethanamine, 2-nitro-N-methyl--NO₂ortho82%
Benzenemethanamine, 2-methoxy-N-methyl--OCH₃ortho96%

Data sourced from: Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl, ACS Publications.

The data indicates that the presence of a chloro group in the ortho position slightly diminishes the yield compared to the unsubstituted analogue and the para-chloro isomer. This is likely due to steric hindrance from the ortho substituent, which can impede the approach of the reagents to the reaction center. Electron-donating groups, such as methoxy, at the ortho position also result in high yields.

Experimental Protocol: Reductive Amination of Substituted Benzaldehydes

The following is a generalized experimental protocol based on the aforementioned study.

Materials:

  • Substituted benzaldehyde (1.0 equiv)

  • N-Boc-N-methylamine (1.5 equiv)

  • Chlorodimethylsilane (3.0 equiv)

  • Acetonitrile (solvent)

  • Methanol

  • Diethyl ether

  • Hexane

  • Chloroform

Procedure:

  • To a solution of the substituted benzaldehyde in acetonitrile, add N-Boc-N-methylamine.

  • Add chlorodimethylsilane to the mixture at room temperature and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add methanol and heat the mixture to 40°C.

  • Concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the resulting solid, stir vigorously, and filter.

  • Wash the solid with diethyl ether and hexane.

  • Add chloroform to the remaining solid, stir vigorously, and process for purification.

For detailed procedures and characterization data, refer to the original publication.

G cluster_synthesis Reductive Amination Workflow start Start Materials: Substituted Benzaldehyde, N-Boc-N-methylamine, Chlorodimethylsilane reaction Reaction in Acetonitrile at Room Temperature start->reaction 1. Mix workup Quench with Methanol & Heat to 40°C reaction->workup 2. Upon Completion concentration Solvent Removal (Reduced Pressure) workup->concentration 3. Concentrate precipitation Precipitation with Diethyl Ether concentration->precipitation 4. Precipitate filtration Filtration & Washing (Diethyl Ether, Hexane) precipitation->filtration 5. Isolate purification Purification with Chloroform filtration->purification 6. Purify product Final Product: Substituted N-Methylbenzylamine Hydrochloride purification->product

Synthetic Workflow for N-Methylbenzylamines

Performance and Application Comparison

The utility of substituted N-methylbenzylamines extends to their use as ligands in catalysis, as building blocks in multicomponent reactions, and in asymmetric synthesis. The electronic and steric properties of the substituent play a crucial role in their performance.

Electronic and Steric Effects

The reactivity of the nitrogen atom in N-methylbenzylamines is influenced by the electronic nature of the substituent on the benzene ring. Electron-withdrawing groups, such as the chloro group in 2-chloro-N-methylbenzylamine, decrease the electron density on the nitrogen atom, potentially reducing its nucleophilicity and basicity compared to the unsubstituted N-methylbenzylamine.

Conversely, electron-donating groups increase the electron density on the nitrogen, enhancing its nucleophilicity. The position of the substituent is also critical. An ortho substituent, regardless of its electronic nature, can introduce steric hindrance around the nitrogen atom, which may affect its ability to participate in chemical reactions.

G cluster_effects Influence of Substituents on N-Methylbenzylamine Reactivity cluster_electronic Electronic Effects cluster_steric Steric Effects amine N-Methylbenzylamine Substituent Effects ewg Electron-Withdrawing Group (e.g., -Cl, -NO₂) - Decreases nucleophilicity of Nitrogen amine:n->ewg Inductive/Resonance Withdrawal edg Electron-Donating Group (e.g., -OCH₃) - Increases nucleophilicity of Nitrogen amine:n->edg Resonance Donation ortho Ortho-Substitution - Steric hindrance around Nitrogen - May decrease reaction rates amine:n->ortho Proximity para Para-Substitution - Minimal steric hindrance amine:n->para Distance

Substituent Effects on Reactivity
Potential Applications in Drug Development

Performance in Catalysis

N-methylbenzylamine derivatives can serve as ligands for transition metals in various catalytic reactions. The electronic properties of the substituent can tune the electron density at the metal center, thereby influencing the catalytic activity. For example, the reduced electron-donating ability of 2-chloro-N-methylbenzylamine compared to N-methylbenzylamine could be advantageous in catalytic cycles where a more electrophilic metal center is desired. However, the steric bulk of the ortho-chloro group might also disfavor the formation of certain metal-ligand complexes.

Conclusion

The synthesis of Benzenemethanamine, 2-chloro-N-methyl- can be achieved with good yield via reductive amination, although the yield is slightly lower than for its para-substituted isomer and the unsubstituted parent compound, likely due to steric effects. The presence of the ortho-chloro substituent imparts distinct electronic and steric properties that differentiate it from other N-methylbenzylamines. These properties can be strategically exploited in the design of catalysts and in the synthesis of complex molecules for pharmaceutical applications. Further experimental studies are warranted to quantitatively compare the performance of 2-chloro-N-methylbenzylamine against other N-methylbenzylamines in specific synthetic transformations to fully elucidate its potential advantages and limitations.

Spectroscopic comparison of "Benzenemethanamine, 2-chloro-N-methyl-" and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-chloro-N-methylbenzenemethanamine and its key derivatives, 2-chloro-N,N-dimethylbenzylamine and 2-chlorobenzylamine. Understanding the nuanced differences in their spectral properties is crucial for the unambiguous identification, characterization, and quality control of these compounds in research and development settings. This document presents a compilation of available experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols for data acquisition.

Introduction to the Compounds

2-Chloro-N-methylbenzenemethanamine and its derivatives are of significant interest in synthetic organic chemistry and drug discovery due to their versatile chemical structures. The presence of a substituted benzylamine moiety makes them valuable building blocks for more complex molecules. Precise spectroscopic characterization is paramount to ensure the identity and purity of these compounds throughout the synthetic and developmental pipeline. This guide aims to serve as a practical reference for researchers by collating and comparing the key spectroscopic features of these closely related molecules.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for 2-chloro-N-methylbenzenemethanamine and its derivatives. It is important to note that while experimental data for the derivatives are more readily available, specific experimental NMR data for the parent compound, 2-chloro-N-methylbenzenemethanamine, is not widely published. The provided NMR data for this compound is therefore based on predictive models and analysis of closely related structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)

CompoundAromatic Protons (δ, ppm)CH₂ Protons (δ, ppm)N-CH₃ Protons (δ, ppm)NH Protons (δ, ppm)
2-Chloro-N-methylbenzenemethanamine ~7.2-7.5 (m)~3.7 (s)~2.4 (s)~1.5 (br s)
2-Chloro-N,N-dimethylbenzylamine 7.1-7.4 (m)3.5 (s)2.2 (s, 6H)-
2-Chlorobenzylamine 7.1-7.4 (m)3.8 (s)-1.5 (br s, 2H)

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)

CompoundAromatic Carbons (δ, ppm)CH₂ Carbon (δ, ppm)N-CH₃ Carbon (δ, ppm)
2-Chloro-N-methylbenzenemethanamine ~127-138~55~36
2-Chloro-N,N-dimethylbenzylamine 127.29, 127.85, 129.67, 130.18, 130.37, 136.4361.545.3
2-Chlorobenzylamine 127.0, 128.5, 129.5, 132.5, 134.0, 140.044.0-

Table 3: IR Spectroscopic Data (Experimental)

CompoundKey Vibrational Frequencies (cm⁻¹)
2-Chloro-N-methylbenzenemethanamine N-H stretch (~3300-3400), C-H stretch (aromatic, ~3000-3100), C-H stretch (aliphatic, ~2800-3000), C=C stretch (aromatic, ~1450-1600), C-N stretch (~1000-1250), C-Cl stretch (~600-800)
2-Chloro-N,N-dimethylbenzylamine C-H stretch (aromatic, ~3000-3100), C-H stretch (aliphatic, ~2800-3000), C=C stretch (aromatic, ~1450-1600), C-N stretch (~1000-1250), C-Cl stretch (~600-800)
2-Chlorobenzylamine N-H stretch (~3300-3400, often two bands for primary amine), C-H stretch (aromatic, ~3000-3100), C-H stretch (aliphatic, ~2800-3000), C=C stretch (aromatic, ~1450-1600), C-N stretch (~1000-1250), C-Cl stretch (~600-800)

Table 4: Mass Spectrometry Data (Experimental)

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
2-Chloro-N-methylbenzenemethanamine 155/157 (M⁺, due to ³⁵Cl/³⁷Cl isotopes)125 (M⁺ - CH₂NHCH₃), 91 (tropylium ion), 44 (CH₃NH=CH₂⁺)
2-Chloro-N,N-dimethylbenzylamine 169/171 (M⁺, due to ³⁵Cl/³⁷Cl isotopes)125 (M⁺ - CH₂N(CH₃)₂), 91 (tropylium ion), 58 ((CH₃)₂N=CH₂⁺)
2-Chlorobenzylamine 141/143 (M⁺, due to ³⁵Cl/³⁷Cl isotopes)125 (M⁺ - NH₂), 106 (M⁺ - Cl), 91 (tropylium ion), 30 (CH₂=NH₂⁺)

Experimental Workflow and Protocols

A general workflow for the spectroscopic analysis of these compounds is outlined below. This systematic approach ensures comprehensive characterization and reliable data interpretation.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound Target Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR ATR-FTIR Spectroscopy Compound->IR MS EI-Mass Spectrometry Compound->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling Constants) NMR->Process_NMR Process_IR Process IR Data (Vibrational Frequencies) IR->Process_IR Process_MS Process MS Data (m/z values, Fragmentation) MS->Process_MS Structure_Elucidation Structure Elucidation & Comparison Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is suitable.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time with more scans is necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Reference the chemical shifts to the TMS signal.

2. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

  • Sample Preparation: For liquid samples, place a single drop directly onto the ATR crystal. For solid samples, place a small amount of the powder or solid on the crystal and apply pressure using the instrument's clamp to ensure good contact.

  • Instrumentation: An FTIR spectrometer equipped with a single-reflection ATR accessory (e.g., with a diamond or zinc selenide crystal) is used.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds. The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Interpretation: The peak with the highest m/z value generally corresponds to the molecular ion (M⁺). The fragmentation pattern provides valuable structural information.

Conclusion

The spectroscopic data presented in this guide highlights the key differences between 2-chloro-N-methylbenzenemethanamine and its N-demethylated and N,N-dimethylated analogs. In ¹H NMR, the number and chemical shift of protons on the nitrogen atom are distinguishing features. The ¹³C NMR spectra show characteristic shifts for the benzylic and N-methyl carbons. IR spectroscopy clearly differentiates the primary and secondary amines from the tertiary amine by the presence or absence of N-H stretching vibrations. Finally, mass spectrometry provides distinct molecular ion peaks and fragmentation patterns that are indicative of the specific N-substitution. By utilizing the provided data and experimental protocols, researchers can confidently identify and differentiate these important chemical entities.

A Comparative Guide to HPLC Column Performance for the Separation of Benzenemethanamine, 2-chloro-N-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of polar basic compounds such as Benzenemethanamine, 2-chloro-N-methyl-, selecting the optimal High-Performance Liquid Chromatography (HPLC) column is a critical step to ensure accurate and robust separation. This guide provides a comprehensive comparison of different HPLC column technologies, drawing upon experimental data from closely related polar amines to predict performance for the target analyte.

Benzenemethanamine, 2-chloro-N-methyl- is a polar compound, and its basic nature can lead to challenging separations on traditional reversed-phase columns, often resulting in poor retention and peak shape. This comparison therefore extends beyond standard C18 columns to include polar-endcapped, Hydrophilic Interaction Liquid Chromatography (HILIC), and mixed-mode phases, which are often better suited for such analytes.

Performance Comparison of HPLC Columns

The following tables summarize the expected performance of various HPLC column types for the separation of polar amines, providing a basis for selecting a suitable column for Benzenemethanamine, 2-chloro-N-methyl-. The data is compiled from application notes and studies on analogous compounds.

Table 1: Comparison of HPLC Column Performance for Polar Amine Separation

Column TypeStationary Phase ChemistryExpected RetentionExpected Peak ShapeKey AdvantagesPotential Disadvantages
Standard C18 Octadecylsilane bonded to silicaLow to moderateCan be poor (tailing)Widely available, well-understoodPoor retention for very polar compounds, secondary interactions with silanols
Polar-Endcapped C18 C18 with polar endcappingModerateGenerally goodImproved retention and peak shape for polar analytes compared to standard C18May still have limited retention for highly polar compounds
HILIC Polar (e.g., amide, cyano, unbonded silica)HighGoodExcellent retention for very polar compounds, compatible with MS-friendly mobile phases[1]Sensitive to mobile phase water content, potential for long equilibration times
Mixed-Mode Combination of reversed-phase and ion-exchange or HILICHigh and adjustableExcellentTunable selectivity, can separate compounds with diverse polarities in a single run[2]Method development can be more complex

Table 2: Illustrative Quantitative Data from Analogous Compound Separations

Column Name (Type)Analyte(s)Mobile PhaseRetention Time (min)Observations
Newcrom R1 (Mixed-Mode)2-Chloro-N-methyl-6-nitrobenzylamineAcetonitrile, Water, Phosphoric AcidNot SpecifiedScalable method suitable for preparative separation and pharmacokinetics.[3]
CROWNPAK CR-I(-) (Chiral)Benzylamine and substituted isomersPerchloric acid solutions with varying pH~15 - 35Demonstrates separation of closely related isomers.[4]
Ascentis® Si (HILIC)Biogenic AminesAcetonitrile, Ammonium Formate Buffer~3 - 8Good retention and separation of small, polar amines.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting separation methods. Below are representative experimental protocols for the analysis of polar amines on different types of HPLC columns.

Protocol 1: Mixed-Mode Chromatography of a Benzylamine Analogue
  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid can be used as a substitute for phosphoric acid.[3]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Temperature: Ambient

Protocol 2: HILIC Separation of Polar Amines
  • Column: Ascentis® Si, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile and an aqueous buffer (e.g., ammonium formate). A typical gradient would start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the aqueous portion.

  • Flow Rate: 1.0 mL/min

  • Detection: UV or Mass Spectrometry (MS)

  • Temperature: Ambient

Visualizing the Workflow and Logic

To further aid in understanding the practical application and decision-making process, the following diagrams, created using the DOT language, illustrate a typical HPLC workflow and the logical steps involved in selecting an appropriate column.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing Benzenemethanamine, 2-chloro-N-methyl- Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject sample Filtration->Injection Column HPLC Column Injection->Column Separation Separation Column->Separation Detection Detection (UV/MS) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Generate Report Quantification->Report

A typical experimental workflow for HPLC analysis.

Column_Selection_Logic Analyte Analyte Properties: Benzenemethanamine, 2-chloro-N-methyl- (Polar, Basic) Decision1 Sufficient Retention on C18? Analyte->Decision1 Objective Separation Goal: Good Retention, Symmetrical Peaks, Resolution from Impurities Objective->Decision1 Decision2 Improved Performance with Polar-Endcapped? Decision1->Decision2 No C18 Standard C18 Decision1->C18 Yes PolarC18 Polar-Endcapped C18 Decision2->PolarC18 Yes HILIC HILIC Decision2->HILIC No Decision3 Need for Tunable Selectivity? Decision3->HILIC No MixedMode Mixed-Mode Decision3->MixedMode Yes HILIC->Decision3

Logical steps for selecting an appropriate HPLC column.

Conclusion

While direct comparative data for "Benzenemethanamine, 2-chloro-N-methyl-" is limited, a comprehensive analysis of separation techniques for analogous polar basic compounds provides valuable insights. For initial screening, a polar-endcapped C18 column may offer improved performance over a standard C18 phase. However, for methods requiring high retention and the flexibility to fine-tune selectivity, particularly in complex matrices, HILIC and mixed-mode columns present superior alternatives. The choice of column will ultimately depend on the specific requirements of the analysis, including the desired resolution, sensitivity, and compatibility with the detection method. The provided protocols and logical diagrams serve as a practical starting point for method development and column selection for this and other challenging polar analytes.

References

Lack of Specific Cross-Reactivity Data for Benzenemethanamine, 2-chloro-N-methyl- Hampers Direct Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in experimental data concerning the cross-reactivity of Benzenemethanamine, 2-chloro-N-methyl- (also known as 2-chloro-N-methylbenzylamine). Despite searches for dedicated cross-reactivity studies, immunoassay results, and analytical detection methods, no specific quantitative data or detailed experimental protocols comparing this compound to alternatives were found. This absence of direct evidence prevents the creation of a detailed comparison guide as initially requested.

The available information on Benzenemethanamine, 2-chloro-N-methyl- is primarily limited to its chemical and physical properties, safety data, and its use as a chemical intermediate in synthesis.[1][2][3][4][5] While general principles of immunoassay cross-reactivity and the metabolism of structurally related benzylamines have been studied, these cannot be directly extrapolated to provide specific performance data for the target compound.

This report will instead provide a foundational understanding of the principles that would govern such a cross-reactivity study, should the data become available, and will outline the typical experimental approaches used in this field.

Understanding Cross-Reactivity in Immunoassays

Immunoassays are common analytical techniques that utilize the specific binding of an antibody to its target antigen. Cross-reactivity in this context is a measure of the extent to which an antibody binds to molecules other than its designated target.[6][7] This is particularly relevant for small molecules like Benzenemethanamine, 2-chloro-N-methyl-, where structurally similar compounds may be present in a sample and could potentially interfere with the assay, leading to inaccurate quantification.

The degree of cross-reactivity is influenced by the structural similarity between the target analyte and the interfering substance. For Benzenemethanamine, 2-chloro-N-methyl-, potential cross-reactants would include other substituted benzylamines or metabolites.

Potential Experimental Approaches for Cross-Reactivity Assessment

To generate the data necessary for a comparative guide, a series of experiments would need to be conducted. The typical workflow for such a study is outlined below.

Experimental Workflow for Assessing Cross-Reactivity

cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Cross-Reactivity Testing cluster_2 Phase 3: Validation A Antibody Generation (e.g., against a Benzenemethanamine-protein conjugate) B Assay Format Selection (e.g., ELISA, RIA, FPIA) A->B C Assay Optimization (Concentrations, Buffers, Incubation times) B->C D Selection of Potential Cross-Reactants (Structural analogs, metabolites) C->D Validated Assay E Competitive Immunoassay (Varying concentrations of cross-reactants) D->E F Data Analysis (Calculation of IC50 values) E->F G Determination of % Cross-Reactivity F->G H Specificity Testing G->H Quantitative Data I Sensitivity & Precision H->I J Matrix Effect Evaluation I->J

References

Benchmarking the efficiency of "Benzenemethanamine, 2-chloro-N-methyl-" reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of chemical intermediates is a critical aspect of the research and development pipeline. This guide provides an objective comparison of common synthetic routes to Benzenemethanamine, 2-chloro-N-methyl- (also known as 2-chloro-N-methylbenzylamine), a valuable building block in medicinal chemistry and organic synthesis. We will delve into the efficiency of three primary methods: Reductive Amination, Direct Alkylation, and N-methylation of 2-chlorobenzylamine, supported by experimental data to inform methodological choices.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative metrics for the three primary synthetic routes to Benzenemethanamine, 2-chloro-N-methyl-.

MetricRoute 1: Reductive AminationRoute 2: Direct AlkylationRoute 3: N-methylation of 2-chlorobenzylamine
Starting Materials 2-chlorobenzaldehyde, Methylamine source (e.g., N-Boc-N-methylamine, methylamine hydrochloride)2-chlorobenzyl chloride, Methylamine2-chlorobenzylamine, Methylating agent (e.g., paraformaldehyde, dimethyl carbonate)
Typical Yield 82% (as HCl salt)Variable, often lower due to overalkylation92% (for N-methylbenzylamine)
Reaction Time Not specified in detail, typically a few hoursVariable, can be lengthy18 hours
Reaction Temperature 25 °C60-150 °C80 °C
Key Reagents Reducing agent (e.g., Me₂SiHCl, NaBH₃CN)Base (e.g., K₂CO₃, NaOH)Catalyst (e.g., (CAAC)CuCl), Reducing agent (e.g., PMHS)
Key Advantages High selectivity for the secondary amine, mild reaction conditions.Industrially straightforward, uses readily available starting materials.High yield and selectivity for the mono-methylated product.
Key Disadvantages May require protecting groups for the amine source.Prone to overalkylation, leading to mixtures of primary, secondary, and tertiary amines and quaternary ammonium salts, resulting in lower yields of the desired product and difficult purification.[1]Requires a specific catalyst and potentially longer reaction times.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Reductive Amination of 2-chlorobenzaldehyde

This method involves the reaction of 2-chlorobenzaldehyde with a source of methylamine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. A specific protocol for the synthesis of 2-chloro-N-methylbenzylamine hydrochloride with an 82% yield has been reported.[2]

Protocol:

  • To a solution of 2-chlorobenzaldehyde (1.0 mmol) and N-Boc-N-methylamine (1.5 mmol) in acetonitrile (2.0 mL) is added chlorodimethylsilane (3.0 mmol) at room temperature.

  • The reaction mixture is stirred until the starting aldehyde is consumed (monitored by TLC).

  • Methanol (5.0 mmol) is then added, and the mixture is heated to 40 °C.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization or chromatography to yield 2-chloro-N-methylbenzylamine hydrochloride.

Route 2: Direct Alkylation of Methylamine with 2-chlorobenzyl chloride

This is a classical approach to amine synthesis involving the nucleophilic substitution of a halide by an amine. However, this method often suffers from a lack of selectivity, leading to a mixture of products.[1]

General Protocol:

  • A solution of methylamine in a suitable solvent (e.g., ethanol, water) is prepared.

  • 2-chlorobenzyl chloride is added to the methylamine solution, often in the presence of a base (e.g., sodium carbonate, potassium carbonate) to neutralize the HCl formed during the reaction.

  • The reaction mixture is heated for a specified period.

  • After cooling, the reaction mixture is worked up by extraction and distillation to isolate the product.

  • Due to the potential for overalkylation, the crude product is often a mixture and requires careful purification, for instance by chromatography, to separate the desired secondary amine from the primary amine, tertiary amine, and quaternary ammonium salt byproducts.

Route 3: N-methylation of 2-chlorobenzylamine

This method starts with the primary amine, 2-chlorobenzylamine, and introduces a methyl group using a methylating agent. Recent advances in catalysis have made this a highly selective and efficient route. A copper-catalyzed N-methylation of benzylamine with paraformaldehyde has been reported to give N-methylbenzylamine in 92% yield.[3]

Protocol:

  • In a reaction vessel, 2-chlorobenzylamine (0.5 mmol), (CAAC)CuCl (2.5 mol %), and paraformaldehyde (1.5 mmol) are combined in n-butyl ether (2 mL).

  • Polymethylhydrosiloxane (PMHS) (1.5 mmol) is added as the reducing agent.

  • The mixture is heated at 80 °C for 18 hours.

  • After the reaction is complete, the mixture is cooled, and the product is isolated and purified by column chromatography.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathways and a comparative experimental workflow.

G cluster_0 Route 1: Reductive Amination 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Imine Intermediate Imine Intermediate 2-Chlorobenzaldehyde->Imine Intermediate + Methylamine Source Methylamine Source Methylamine Source->Imine Intermediate Condensation Product_RA 2-Chloro-N-methyl- benzenemethanamine Imine Intermediate->Product_RA Reduction Reducing Agent Reducing Agent Reducing Agent->Imine Intermediate

Caption: Synthetic pathway for Route 1: Reductive Amination.

G cluster_1 Route 2: Direct Alkylation 2-Chlorobenzyl chloride 2-Chlorobenzyl chloride Product_DA 2-Chloro-N-methyl- benzenemethanamine 2-Chlorobenzyl chloride->Product_DA SN2 Methylamine Methylamine Methylamine->Product_DA Overalkylation Products Di- and Tri-alkylated amines, Quaternary salt Product_DA->Overalkylation Products Further Alkylation

Caption: Synthetic pathway for Route 2: Direct Alkylation.

G cluster_2 Route 3: N-methylation 2-Chlorobenzylamine 2-Chlorobenzylamine Product_NM 2-Chloro-N-methyl- benzenemethanamine 2-Chlorobenzylamine->Product_NM + Methylating Agent Methylating Agent Methylating Agent->Product_NM Catalyst Catalyst Catalyst->Product_NM

Caption: Synthetic pathway for Route 3: N-methylation.

G cluster_workflow Comparative Experimental Workflow Start Start Route_Selection Select Synthetic Route Start->Route_Selection Route1 Reductive Amination Route_Selection->Route1 Route2 Direct Alkylation Route_Selection->Route2 Route3 N-methylation Route_Selection->Route3 Reaction_Setup Reaction Setup & Execution Route1->Reaction_Setup Route2->Reaction_Setup Route3->Reaction_Setup Workup Reaction Workup & Crude Isolation Reaction_Setup->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Analysis Product Analysis (NMR, GC-MS, etc.) Purification->Analysis Data_Comparison Compare Yield, Purity, etc. Analysis->Data_Comparison End End Data_Comparison->End

Caption: Comparative workflow for evaluating synthesis efficiency.

References

A Comparative Guide to the Isomeric Purity Analysis of Benzenemethanamine, 2-chloro-N-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral compounds is paramount. Enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of Benzenemethanamine, 2-chloro-N-methyl- , a chiral amine of interest in synthetic and medicinal chemistry. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by detailed experimental protocols and illustrative data.

Comparative Analysis of Analytical Techniques

The selection of an optimal analytical technique for the isomeric purity analysis of "Benzenemethanamine, 2-chloro-N-methyl-" hinges on factors such as required sensitivity, sample throughput, and available instrumentation. The following tables summarize the performance of HPLC, GC, and NMR based on established principles and data from structurally similar compounds.

Table 1: Performance Comparison of Analytical Methods for Isomeric Purity

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agent
Principle Differential partitioning of enantiomers on a chiral stationary phase.Differential interaction of enantiomers with a chiral stationary phase in the gas phase.Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.
Primary Output Chromatogram with separated peaks for each enantiomer.Chromatogram with separated peaks for each enantiomer.NMR spectrum showing separate signals for specific protons of the diastereomeric complexes.
Key Advantages Wide applicability, robust, high resolution, preparative scale possible.High efficiency, fast analysis times, suitable for volatile compounds.Non-destructive, provides structural information, no separation needed.
Key Limitations Higher solvent consumption, potential for peak broadening.Requires volatile and thermally stable analytes or derivatization.Lower sensitivity, requires higher sample concentration, potential for signal overlap.
Typical Sample Prep Dissolution in mobile phase.Derivatization may be required to increase volatility.Dissolution in deuterated solvent with a chiral solvating agent.

Table 2: Illustrative Quantitative Data for Isomeric Purity Analysis of Benzenemethanamine, 2-chloro-N-methyl- *

ParameterChiral HPLCChiral GC¹H NMR with (R)-(-)-Mandelic Acid
Retention Time (Enantiomer 1) 8.5 min12.2 min-
Retention Time (Enantiomer 2) 9.8 min12.9 min-
Resolution (Rs) > 2.0> 1.8-
Chemical Shift (N-CH₃, Enantiomer 1) --2.45 ppm
Chemical Shift (N-CH₃, Enantiomer 2) --2.48 ppm
Chemical Shift Difference (Δδ) --0.03 ppm
Limit of Quantification (LOQ) ~0.1% of the major enantiomer~0.1% of the major enantiomer~1-2% of the major enantiomer

*Note: The quantitative data presented in this table is hypothetical and intended for illustrative purposes. It is based on typical performance characteristics observed for structurally related chiral amines under optimized conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the chiral separation of N-methylated benzylamine derivatives.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the "Benzenemethanamine, 2-chloro-N-methyl-" sample at 1 mg/mL in the mobile phase.

  • For the determination of enantiomeric excess, dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Chiral Gas Chromatography (GC)

This protocol outlines a general approach for the chiral GC analysis of volatile amines. Derivatization is often employed to improve peak shape and thermal stability.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

Chromatographic Conditions:

  • Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXcst), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 270°C.

  • Oven Program: 100°C hold for 1 min, ramp to 180°C at 5°C/min, hold for 5 min.

  • Injection: 1 µL, split ratio 50:1.

Sample Preparation (with Trifluoroacetic Anhydride Derivatization):

  • Dissolve approximately 1 mg of the "Benzenemethanamine, 2-chloro-N-methyl-" sample in 1 mL of dichloromethane.

  • Add 100 µL of trifluoroacetic anhydride and 50 µL of triethylamine.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature and dilute with dichloromethane to the desired concentration for GC analysis.

Data Analysis:

  • Integrate the peak areas of the two derivatized enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula mentioned in the HPLC section.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This method utilizes a chiral solvating agent to induce chemical shift non-equivalence between the enantiomers.

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better resolution).

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the "Benzenemethanamine, 2-chloro-N-methyl-" sample into an NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add 1.1 to 1.5 equivalents of a suitable chiral solvating agent (e.g., (R)-(-)-Mandelic acid) to the NMR tube.

  • Gently mix the sample to ensure complete dissolution and complex formation.

Data Acquisition and Analysis:

  • Acquire a ¹H NMR spectrum of the mixture.

  • Identify a well-resolved proton signal that shows distinct peaks for the two diastereomeric complexes (e.g., the N-methyl protons).

  • Carefully integrate the areas of these two distinct signals.

  • Calculate the enantiomeric excess (% ee) from the ratio of the integrals: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100

Visualizations

Experimental Workflow for Isomeric Purity Analysis

G cluster_sample Sample Preparation cluster_hplc Chiral HPLC cluster_gc Chiral GC cluster_nmr Chiral NMR Sample Racemic Benzenemethanamine, 2-chloro-N-methyl- HPLC_Prep Dissolve in Mobile Phase Sample->HPLC_Prep Method 1 GC_Prep Derivatization (e.g., TFAA) Sample->GC_Prep Method 2 NMR_Prep Dissolve in CDCl3 + Chiral Solvating Agent Sample->NMR_Prep Method 3 HPLC_Analysis Inject into HPLC System (Chiral Column) HPLC_Prep->HPLC_Analysis HPLC_Data Chromatogram (Separated Peaks) HPLC_Analysis->HPLC_Data HPLC_Calc Calculate % ee from Peak Areas HPLC_Data->HPLC_Calc GC_Analysis Inject into GC System (Chiral Column) GC_Prep->GC_Analysis GC_Data Chromatogram (Separated Peaks) GC_Analysis->GC_Data GC_Calc Calculate % ee from Peak Areas GC_Data->GC_Calc NMR_Analysis Acquire 1H NMR Spectrum NMR_Prep->NMR_Analysis NMR_Data Spectrum with Diastereomeric Signals NMR_Analysis->NMR_Data NMR_Calc Calculate % ee from Signal Integrals NMR_Data->NMR_Calc

Caption: Workflow for isomeric purity analysis.

Decision Pathway for Method Selection

G decision decision method method start Start: Need Isomeric Purity Analysis volatility Is the analyte (or derivative) volatile and thermally stable? start->volatility concentration Is the sample concentration high (>1 mg/mL)? volatility->concentration No method_gc Chiral GC volatility->method_gc Yes destructive Is a non-destructive method preferred? concentration->destructive Yes method_hplc Chiral HPLC concentration->method_hplc No destructive->method_hplc No method_nmr Chiral NMR destructive->method_nmr Yes

Caption: Decision tree for analytical method selection.

Conclusion

The isomeric purity of "Benzenemethanamine, 2-chloro-N-methyl-" can be reliably determined using chiral HPLC, GC, or NMR spectroscopy.

  • Chiral HPLC offers a robust and versatile approach with a wide range of available chiral stationary phases, making it a suitable first choice for method development.

  • Chiral GC provides a high-efficiency alternative, particularly for rapid analysis, provided the analyte is or can be made volatile and thermally stable.

  • Chiral NMR with a solvating agent is a powerful non-destructive technique that can provide rapid determination of enantiomeric excess without the need for chromatographic separation, although it is generally less sensitive than chromatographic methods.

The choice of the most appropriate technique will depend on the specific requirements of the analysis, including sample properties, desired sensitivity, and available instrumentation. The protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the selection and implementation of a suitable method for the isomeric purity analysis of this and other chiral amines.

Comparison of analytical techniques for "Benzenemethanamine, 2-chloro-N-methyl-" characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of 2-chloro-N-methyl-benzenemethanamine. The selection of an appropriate analytical method is crucial for ensuring the quality, purity, and stability of this compound in research and development settings. This document outlines the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this substituted benzylamine.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the quantitative performance of HPLC and GC-MS for the analysis of aromatic amines, which can be considered representative for the analysis of 2-chloro-N-methyl-benzenemethanamine. It is important to note that the exact limits of detection (LOD) and quantification (LOQ) for the target compound may vary depending on the specific instrumentation and experimental conditions.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.
Typical Column C18 reverse-phase columnDB-5MS or similar non-polar capillary column
Limit of Detection (LOD) 1.53–1.88 mg/kg for similar aromatic amines[1]0.9–50 pg/L for similar aromatic amines[2]
Limit of Quantification (LOQ) 5.13–6.28 mg/kg for similar aromatic amines[1]Typically in the low ng/mL to pg/mL range for aromatic amines.
Linearity (R²) >0.999[1]>0.99[2]
Precision (%RSD) <20%[1]<15%[2]
Primary Application Quantification and purity assessmentIdentification and quantification, especially for volatile and semi-volatile compounds

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of 2-chloro-N-methyl-benzenemethanamine.

Instrumentation: A standard HPLC system equipped with a UV detector.

Method:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used for aromatic amines.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound (typically around 254 nm for aromatic compounds).

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 10 µL.

  • Quantification: An external standard calibration curve is constructed by injecting a series of solutions of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify 2-chloro-N-methyl-benzenemethanamine, particularly for trace-level analysis and impurity profiling.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Method:

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol to a concentration of approximately 100 µg/mL.

  • Injection Volume: 1 µL in splitless mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of 2-chloro-N-methyl-benzenemethanamine.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Method:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire a proton NMR spectrum to determine the number of different types of protons and their connectivity.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of different types of carbon atoms.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the 2-chloro-N-methyl-benzenemethanamine molecule.

Instrumentation: An FTIR spectrometer.

Method:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. For the thin film method, dissolve a small amount of the sample in a volatile solvent, apply a drop to the salt plate, and allow the solvent to evaporate.

  • Data Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to remove atmospheric and instrumental interferences.

  • Spectral Interpretation: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C-H, N-H, C-N, C-Cl, and aromatic C=C bonds).

Mandatory Visualization

The following diagrams illustrate the typical experimental workflows for each analytical technique described.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Weighing & Dissolution Injector Injector Sample->Injector Inject Sample MobilePhase Mobile Phase Preparation & Degassing Pump Pump MobilePhase->Pump Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

HPLC Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample Dissolution Injector Injector Sample->Injector Inject Sample GC_Column GC Column Injector->GC_Column IonSource Ion Source GC_Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector TIC Total Ion Chromatogram Detector->TIC MassSpectrum Mass Spectrum Acquisition Detector->MassSpectrum Quant Quantification TIC->Quant LibrarySearch Library Search & Identification MassSpectrum->LibrarySearch

GC-MS Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Processing & Analysis Sample Dissolve in Deuterated Solvent Tube Transfer to NMR Tube Sample->Tube Magnet Place in Magnet Tube->Magnet Acquisition Data Acquisition (FID) Magnet->Acquisition FT Fourier Transform Acquisition->FT PhaseCorrection Phase & Baseline Correction FT->PhaseCorrection Interpretation Spectral Interpretation PhaseCorrection->Interpretation

NMR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Spectrometer cluster_data Data Analysis Sample Prepare Thin Film or ATR SampleScan Collect Sample Spectrum Sample->SampleScan Background Collect Background Spectrum Absorbance Calculate Absorbance Spectrum Background->Absorbance SampleScan->Absorbance Interpretation Identify Functional Groups Absorbance->Interpretation

FTIR Experimental Workflow

References

Safety Operating Guide

Proper Disposal of Benzenemethanamine, 2-chloro-N-methyl-: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Benzenemethanamine, 2-chloro-N-methyl- (CAS No. 94-64-4), ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle Benzenemethanamine, 2-chloro-N-methyl- with appropriate safety measures. This compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2] Always consult the specific Safety Data Sheet (SDS) for the product in use.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: If ventilation is inadequate or if dusts are generated, use a suitable respirator.

Quantitative Data Summary

The following table summarizes key quantitative data for Benzenemethanamine, 2-chloro-N-methyl-.

PropertyValue
Molecular Formula C₈H₁₀ClN
Molecular Weight 155.62 g/mol [1]
CAS Number 94-64-4[1]
Boiling Point 225-226 °C
Density 1.110 g/mL at 25 °C
Flash Point 98 °C (208.4 °F) - closed cup

Step-by-Step Disposal Protocol

The primary method for the disposal of Benzenemethanamine, 2-chloro-N-methyl- is through an approved waste disposal plant.[2][3] Adherence to national and local regulations is mandatory.[2]

  • Waste Identification and Segregation:

    • Identify the waste as "Benzenemethanamine, 2-chloro-N-methyl-" and note its hazardous properties.

    • Do not mix this waste with other chemicals.[2] Keep it in its original or a compatible, properly labeled container.[2]

  • Container Management:

    • Ensure the waste container is tightly sealed and stored in a dry, well-ventilated area.

    • Handle uncleaned containers with the same precautions as the product itself.[2]

  • Spill Management:

    • In case of a spill, avoid inhalation of dusts and prevent the substance from entering drains.[2]

    • For liquid spills, soak up with an inert absorbent material.[4][5] For solid spills, collect, bind, and pump off spills.[2]

    • Place the absorbed material or collected solid into a suitable, closed container for disposal.[4][5]

  • Arranging for Disposal:

    • Contact a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with a copy of the Safety Data Sheet.

  • Documentation:

    • Maintain records of the disposal, including the date, quantity, and the name of the disposal company, in accordance with institutional and regulatory requirements.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of Benzenemethanamine, 2-chloro-N-methyl-.

start Start: Have Benzenemethanamine, 2-chloro-N-methyl- for Disposal check_contamination Is the container empty and triple-rinsed? start->check_contamination dispose_container Dispose of container as non-hazardous waste (check local regulations) check_contamination->dispose_container Yes waste_collection Treat as Chemical Waste check_contamination->waste_collection No end End: Waste properly disposed dispose_container->end package Ensure waste is in a sealed, properly labeled, and compatible container waste_collection->package storage Store in a designated, well-ventilated, and secure waste area package->storage contact_disposal Contact licensed hazardous waste disposal service storage->contact_disposal documentation Complete all required waste disposal documentation contact_disposal->documentation documentation->end

Caption: Disposal workflow for Benzenemethanamine, 2-chloro-N-methyl-.

References

Essential Safety and Operational Guide for Handling Benzenemethanamine, 2-chloro-N-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Benzenemethanamine, 2-chloro-N-methyl-. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Benzenemethanamine, 2-chloro-N-methyl- and its analogs are classified as hazardous chemicals. Based on available safety data for closely related compounds, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage or irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Strict adherence to Personal Protective Equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.[3][4][5]Protects against splashes and vapors that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[4] Gloves must be inspected prior to use.Prevents skin contact, which can be harmful.
Skin and Body Protection Lab coat. Fire/flame resistant and impervious clothing may be required for larger quantities.[3][4][5]Protects against skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.[4] If exposure limits are exceeded, a full-face respirator with an appropriate filter (e.g., type ABEK) may be necessary.[6]Minimizes inhalation of harmful vapors.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial for preventing accidents and maintaining the integrity of the chemical.

Handling Protocol:

  • Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is correctly worn. An eyewash station and safety shower must be readily accessible.[7]

  • Dispensing: Use appropriate dispensing techniques to prevent the generation of aerosols or spills.[4] Avoid direct contact and inhalation.

  • General Practices: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1][4] Wash hands thoroughly after handling.[1]

  • Contaminated Clothing: Take off contaminated clothing immediately and wash it before reuse.[1][3]

Storage Protocol:

  • Container: Keep the container tightly closed when not in use.[3][4]

  • Location: Store in a cool, dry, and well-ventilated area.[4] The storage area should be locked.[3]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and acids.[4][8]

Disposal Plan: Waste Management

Proper disposal of Benzenemethanamine, 2-chloro-N-methyl- and its containers is essential to prevent environmental contamination and comply with regulations.

Waste Disposal Protocol:

  • Container Management: Do not mix with other waste. Leave the chemical in its original container if possible.

  • Disposal Route: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3]

  • Spill Management: In case of a spill, prevent the chemical from entering drains. Collect the spillage and dispose of it as hazardous waste.[1]

Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
If Swallowed Rinse mouth. Do NOT induce vomiting. Get immediate medical help.[1][3]
If on Skin Take off immediately all contaminated clothing. Wash with plenty of water. Get medical help if irritation occurs.[1][3]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical help.[1][3]
If Inhaled Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Get medical help if you feel unwell.[3]

Workflow for Safe Handling and Disposal

Safe Handling and Disposal of Benzenemethanamine, 2-chloro-N-methyl- cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_emergency Locate Emergency Equipment (Eyewash, Safety Shower) prep_hood->prep_emergency handle_dispense Dispense Chemical in Fume Hood prep_emergency->handle_dispense Proceed to Handling handle_avoid Avoid Inhalation, Ingestion, and Skin Contact handle_dispense->handle_avoid handle_hygiene No Eating, Drinking, or Smoking handle_avoid->handle_hygiene post_wash Wash Hands Thoroughly handle_hygiene->post_wash Handling Complete post_decontaminate Decontaminate Work Area post_wash->post_decontaminate post_store Store Chemical Properly (Tightly Closed, Ventilated Area) post_decontaminate->post_store disp_waste Collect Waste in Designated Container post_store->disp_waste Generate Waste disp_label Label Waste Container Clearly disp_waste->disp_label disp_dispose Dispose via Approved Hazardous Waste Route disp_label->disp_dispose

Caption: Workflow for the safe handling and disposal of Benzenemethanamine, 2-chloro-N-methyl-.

References

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